molecular formula C13H9F3N2O2 B2532683 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 143028-14-2

6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

Cat. No.: B2532683
CAS No.: 143028-14-2
M. Wt: 282.222
InChI Key: ABDMEGBMXZGROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyridine-2-carboxamide core, a scaffold recognized for its diverse biological activities and presence in pharmacologically active molecules. This specific structure is part of a broader class of pyridine carboxamide derivatives that have been investigated as potent and selective inhibitors of various biological targets, such as Hematopoietic Progenitor Kinase 1 (HPK1), for potential applications in immunotherapy and oncology . Related compounds with the pyridinecarboxamide structure have also been explored for their inhibitory effects on targets like Nav1.8, which is relevant for pain research, showcasing the versatility of this chemical class in developing treatments for neurological disorders and chronic pain . The inclusion of the 3-(trifluoromethyl)phenoxy moiety is a critical feature, as the trifluoromethyl (TFM) group is a common pharmacophore in modern agrochemicals and pharmaceuticals. The strong electron-withdrawing nature and lipophilicity of the TFM group can profoundly influence a molecule's metabolic stability, binding affinity, and overall bioavailability, making it a valuable component in the design of bioactive compounds . This product is intended for research purposes, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. Researchers can utilize this compound to explore new therapeutic avenues and develop novel small-molecule probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-3-1-4-9(7-8)20-11-6-2-5-10(18-11)12(17)19/h1-7H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDMEGBMXZGROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

environmental degradation pathway of picolinafen to 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Environmental Degradation Pathway of Picolinafen

Executive Summary

Picolinafen is a selective, post-emergence aryloxypicolinamide herbicide used for the control of broad-leaved weeds in cereal crops and lupins.[1][2] Its environmental fate is of critical importance for assessing ecological risk and ensuring its sustainable use in agriculture. The principal degradation pathway for picolinafen in the environment is microbially-mediated cleavage of its central amide bond, a process that occurs readily in aerobic soil environments. This biotransformation yields two primary metabolites: the major, picolinic acid-derived metabolite 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid (also known as CL 153815 ), and the minor aniline-derived metabolite, 4-fluoroaniline ( CL 7693 ).[3][4][5] This guide provides a detailed examination of this transformation, outlining the key environmental drivers, degradation kinetics, and the experimental methodologies required to accurately characterize this pathway.

Introduction to Picolinafen: Mode of Action and Chemical Identity

Picolinafen, chemically identified as N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide, exerts its herbicidal effect by inhibiting phytoene desaturase (PDS).[6][7] This enzyme is a critical component of the carotenoid biosynthesis pathway in plants.[2][6] Inhibition of PDS leads to a depletion of carotenoid pigments, which are essential for protecting chlorophyll from photo-oxidation. The resulting destruction of chlorophyll manifests as a characteristic bleaching or whitening of the foliage in susceptible weed species, ultimately leading to plant death.[1][2][8]

PropertyValueSource
Chemical Name N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide[3][6]
CAS Number 137641-05-5[3][6]
Molecular Formula C₁₉H₁₂F₄N₂O₂[3][4]
Molecular Weight 376.3 g/mol [3][4]
Herbicide Group Group F (Inhibitor of carotenoid biosynthesis)[1][8]
Log P (octanol/water) 5.36 - 5.43[6]
Water Solubility (20°C) 3.8 - 4.7 x 10⁻⁵ g/L[6]

The Core Degradation Pathway: Amide Bond Cleavage

The central and most significant transformation in the environmental degradation of picolinafen is the cleavage of the amide bond linking the picolinamide and fluorophenyl rings. This is not a simple abiotic hydrolytic process; rather, it is an active biotransformation driven primarily by soil microorganisms.[1][3]

Causality of the Pathway

The amide linkage is the most chemically susceptible point in the picolinafen structure for enzymatic attack. Soil microorganisms, such as bacteria and fungi, produce a wide array of hydrolytic enzymes (e.g., amidases) capable of catalyzing this cleavage as part of their metabolic processes. This biological process is far more efficient than abiotic degradation mechanisms like hydrolysis or photolysis, which are observed to be very slow for picolinafen.[1][3]

Key Metabolites Formed

The cleavage of the amide bond results in the formation of two distinct molecules:

  • Major Metabolite: 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid ( CL 153815 ): This compound represents the core picolinic acid structure of the parent molecule. In aerobic soil studies, it has been observed to form at levels up to 66.4% of the applied radioactivity, confirming its status as the primary degradation product.[5][9]

  • Minor Metabolite: 4-fluoroaniline ( CL 7693 ): This aniline-derived fragment is formed in much smaller quantities.[3][5]

Ultimately, both of these primary metabolites undergo further microbial degradation, leading to the formation of bound residues within the soil matrix and eventual mineralization to carbon dioxide.[3][5]

Picolinafen Degradation Pathway Picolinafen Picolinafen (N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy] -2-pyridinecarboxamide) Metabolite1 CL 153815 (Major) (6-(3-trifluoromethylphenoxy) -2-pyridine carboxylic acid) Picolinafen->Metabolite1 Amide Bond Cleavage (Soil Microbes) Metabolite2 CL 7693 (Minor) (4-fluoroaniline) Picolinafen->Metabolite2 Amide Bond Cleavage (Soil Microbes) EndProducts Bound Residues & CO₂ Metabolite1->EndProducts Further Degradation Metabolite2->EndProducts Further Degradation

Primary biotransformation pathway of picolinafen in soil.

Environmental Fate Across Compartments

The degradation of picolinafen is highly dependent on the environmental compartment. Soil serves as the primary medium for its breakdown.

Soil: The Engine of Degradation
  • Aerobic Soil Metabolism: This is the principal degradation pathway.[1] Picolinafen is considered non-persistent in aerobic soils, with dissipation half-lives (DT₅₀) being relatively short.[3] For instance, in a sandy loam soil, a DT₅₀ of 7 days has been reported.[10]

  • Anaerobic Soil Metabolism: In the absence of oxygen, the rate of picolinafen degradation is not significantly affected. However, under these conditions, the major metabolite CL 153815 can be partially methylated to form its methyl ester ( CL 197393 ), which is expected to rapidly revert to the carboxylic acid upon re-exposure to aerobic conditions.[5]

  • Mobility and Leaching: Picolinafen exhibits very high sorption to soil particles (Koc values of 15,000 – 31,800 mL/g), classifying it as immobile.[5] This strong binding, coupled with its rapid degradation, results in a low potential to leach into groundwater.[1][5] Its major metabolite, CL 153815 , is more mobile but still has low to medium mobility (Koc 160-783 mL/g) and has not been detected in the leachate of column studies.[5]

Aquatic Systems: Stability and Minor Pathways
  • Hydrolysis: Picolinafen is stable to chemical hydrolysis across a range of environmentally relevant pH values (4, 7, and 9), even at elevated temperatures (50°C).[1][5] This underscores the importance of microbial activity for its breakdown.

  • Aqueous Photolysis: Degradation by sunlight in water is a slow process, with reported half-lives between 12 and 31 days.[3] Therefore, photolysis is not considered a significant route of dissipation in aquatic environments.[1][3]

Summary of Environmental Degradation Kinetics
PathwayConditionHalf-Life (DT₅₀)SignificanceReference
Aerobic Soil Metabolism Sandy Loam7 daysPrimary Pathway [10]
Soil Photolysis Lab Conditions30 daysMinor Pathway[3]
Aquatic Photolysis pH 5-912 - 31 daysMinor Pathway[3]
Hydrolysis pH 4, 7, 9 (50°C)Stable (>5 days)Insignificant[5]

Standardized Protocol: Aerobic Soil Metabolism Study

To ensure regulatory acceptance and scientific validity, the study of picolinafen's degradation in soil must follow a robust, self-validating protocol, typically adhering to guidelines such as OECD 307. The use of ¹⁴C-radiolabeled picolinafen is crucial as it allows for a complete mass balance, ensuring that all degradation products, including volatile compounds like ¹⁴CO₂ and non-extractable residues, are accounted for.

Step-by-Step Experimental Workflow
  • Soil Selection & Characterization: Select a minimum of three distinct soil types, varying in texture, organic carbon content, pH, and microbial biomass. This is essential because degradation rates are highly dependent on these properties.

  • Preparation of Microcosms: Establish soil microcosms in biometer flasks. These flasks are designed to maintain controlled temperature and moisture while allowing for the trapping of evolved CO₂ and other volatile organic compounds.

  • Application of ¹⁴C-Picolinafen: Apply ¹⁴C-picolinafen, labeled on one or more of its rings (e.g., pyridine, aniline, or phenoxy ring), uniformly to the soil samples at a rate relevant to its agricultural use. Using different label positions can help elucidate the fate of different molecular fragments.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of humidified, carbon-free air is passed through the system to maintain aerobic conditions.

  • Sampling and Analysis:

    • Sacrifice replicate flasks at predetermined time intervals.

    • Extract the soil using a polar solvent mixture (e.g., acetonitrile/water).

    • Analyze the extracts via High-Performance Liquid Chromatography with a radiometric detector (HPLC-RAD) to quantify the parent compound and metabolites.

    • Confirm the identity of significant metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Mass Balance Calculation:

    • Quantify the radioactivity in the CO₂ traps (indicating mineralization).

    • Determine the amount of non-extractable residues (NER) by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

    • The total recovery of radioactivity (extractable + non-extractable + volatiles) should be within 90-110% of the initial application, validating the experimental integrity.

  • Kinetic Modeling: Calculate the DT₅₀ and DT₉₀ values for picolinafen by fitting the dissipation data to an appropriate kinetic model (e.g., Single First-Order or FOCUS kinetics).

Aerobic Soil Metabolism Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis A Select & Characterize Soils B Prepare Biometer Flasks A->B C Apply ¹⁴C-Picolinafen B->C D Incubate in Dark (20°C) Aerobic, Controlled Moisture C->D E Trap Volatiles (CO₂) D->E I Calculate Mass Balance & DT₅₀ E->I F Solvent Extraction at Intervals G HPLC-RAD & LC-MS/MS Analysis F->G H Combustion of Soil (NER) F->H G->I H->I

Experimental workflow for an aerobic soil metabolism study.

Conclusion

The environmental degradation of picolinafen is a well-defined process dominated by microbial biotransformation in soil. The key event is the hydrolytic cleavage of the amide bond, leading to the formation of the major metabolite 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid ( CL 153815 ) and minor amounts of 4-fluoroaniline. Picolinafen's strong adsorption to soil and its relatively rapid microbial breakdown limit its mobility and potential for leaching, while abiotic degradation pathways such as hydrolysis and photolysis are insignificant. Understanding this primary degradation pathway is fundamental for researchers and environmental scientists in performing accurate environmental risk assessments and promoting the responsible stewardship of this herbicide.

References

  • Public Release Summary - Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE - APVMA.
  • Regulatory Note REG2003-02 - Picolinafen.
  • Picolinafen | C19H12F4N2O2 | CID 3294375 - PubChem, N
  • Picolinafen | Herbicide for Agricultural Research - Benchchem.
  • Picolinafen BASF Doc MCA - Agriculture.
  • Product Profile: Picolinafen - AgriBusiness Global.
  • 4Farmers Picolinafen 750 WG Herbicide Product Label.
  • Picolinafen Entry - DrugFuture Chemical Index D
  • 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid (Ref: CL-153815) - AERU.
  • PICOLINAFEN | 137641-05-5 - ChemicalBook.

Sources

in vitro toxicity profile of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide in mammalian cells

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide in Mammalian Cells

Abstract

The preclinical safety evaluation of novel chemical entities is a cornerstone of modern drug development and chemical risk assessment. This guide provides a comprehensive framework for establishing the in vitro toxicity profile of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, a compound featuring a trifluoromethyl group, a phenoxy linker, and a pyridine-2-carboxamide core. Given the limited public data on this specific molecule, this document serves as an expert-driven strategy, outlining a multi-tiered approach to elucidate its potential cytotoxic, mechanistic, and genotoxic liabilities in relevant mammalian cell models. We will detail the causal logic behind experimental choices, provide validated, step-by-step protocols for key assays, and present a clear methodology for data synthesis and interpretation. The objective is to create a self-validating system of inquiry that allows researchers to build a robust and reliable preliminary safety profile for this and similar novel compounds.

Introduction and Strategic Overview

The molecule 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide incorporates several structural motifs of pharmacological interest. The trifluoromethyl (CF3) group can significantly alter a molecule's metabolic stability and lipophilicity, while the pyridine and carboxamide moieties are common in bioactive compounds.[1] However, these features can also be associated with off-target toxicities. Therefore, a systematic and tiered in vitro toxicological assessment is imperative.[2][3]

Our strategy is built on a logical progression from broad cytotoxicity screening to deep mechanistic investigation and finally to an evaluation of genetic toxicity. This approach ensures that resources are focused efficiently, beginning with foundational viability assays before committing to more complex, mechanism-specific endpoints.

The Importance of Metabolic Activation

A significant portion of drug-induced toxicity is not caused by the parent compound but by its metabolites.[4][5] The liver is the primary site of xenobiotic metabolism. Many in vitro cell models, particularly immortalized cell lines, lack sufficient metabolic activity to mimic in vivo conditions.[6][7]

To address this, key assays described herein will be conducted both in the presence and absence of an exogenous metabolic activation system, typically a post-mitochondrial supernatant (S9) fraction from induced rat liver homogenates.[6][8] This dual approach allows for the identification of toxicity mediated by the parent compound versus toxicity requiring metabolic bioactivation. While the S9 system is an artificial construct that can overemphasize activation pathways, it remains a critical tool in early-stage hazard identification.[4][6]

Selection of Relevant In Vitro Cellular Models

The choice of cell models is critical for generating human-relevant data. A panel of cell lines is proposed to cover key potential target organs and to differentiate between general and specific toxicity.

  • Hepatotoxicity Assessment:

    • HepG2 (Human Hepatoma): A widely used, robust cell line for initial hepatotoxicity screening.[9][10] Its primary limitation is a low expression of key metabolic enzymes.[10][11]

    • HepaRG (Human Hepatoma): These cells differentiate into a co-culture of hepatocyte-like and biliary-like cells, expressing a broader range of metabolic enzymes at higher levels than HepG2, making them a superior model for studying metabolism-induced toxicity.[9][12]

  • General and Selective Cytotoxicity Assessment:

    • HEK293 (Human Embryonic Kidney): A standard, non-liver-derived cell line used to assess baseline cytotoxicity and organ specificity.[13]

    • The use of both cancer-derived (HepG2, HepaRG) and non-cancer-derived (HEK293) cell lines allows for the calculation of a Selectivity Index (SI) , which can provide an early indication of any potential anti-proliferative specificity.[13][14]

  • Cardiotoxicity Assessment:

    • Human iPSC-derived Cardiomyocytes (hiPSC-CMs): These cells represent a significant advancement in preclinical safety testing, as they form a spontaneously beating syncytium and express human cardiac ion channels, providing a highly predictive model for potential cardiotoxicity.[15][16][17] Drug-induced cardiotoxicity is a leading cause of compound attrition.[16][18]

Tier 1: General Cytotoxicity Profiling

The initial goal is to determine the concentration-dependent effect of the compound on cell viability and to establish the half-maximal inhibitory concentration (IC₅₀). Employing multiple assays with different endpoints provides a more robust assessment than any single method.[19]

Experimental Workflow: Tier 1

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis prep1 Seed Cells (HepG2, HepaRG, HEK293) in 96-well plates prep2 Allow cells to attach and resume growth (24 hours) prep1->prep2 treat2 Treat cells for 24-72 hours prep2->treat2 treat1 Prepare serial dilutions of 6-[3-(Trifluoromethyl)phenoxy] pyridine-2-carboxamide treat1->treat2 assay1 MTT Assay (Mitochondrial Activity) treat2->assay1 assay2 Neutral Red Uptake (Lysosomal Integrity) treat2->assay2 assay3 LDH Release (Membrane Integrity) treat2->assay3 analysis1 Measure Absorbance/ Fluorescence assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate % Viability vs. Vehicle Control analysis1->analysis2 analysis3 Determine IC50 Values analysis2->analysis3

Caption: Tier 1 workflow for general cytotoxicity assessment.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of viability.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide (e.g., from 0.1 to 100 µM) to the wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[20]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Use a positive control (cells lysed with a lysis buffer) to determine maximum LDH release. Calculate the percentage of cytotoxicity for each treatment concentration.

Data Presentation: Tier 1 Results

Summarize the calculated IC₅₀ values in a table for clear comparison across cell lines and assays.

CompoundCell LineAssayIncubation Time (h)IC₅₀ (µM)
6-[3-(CF₃)phenoxy]...HepG2MTT48Value
HepG2LDH48Value
HepaRGMTT48Value
HEK293MTT48Value

Tier 2: Mechanistic Toxicity Investigation

If significant cytotoxicity is observed in Tier 1, the next step is to investigate the underlying mechanisms of cell death.

Mitochondrial Toxicity Assessment

Mitochondria are frequent targets of drug-induced toxicity, leading to energy depletion and oxidative stress.[21][22]

  • Mitochondrial Membrane Potential (MMP/ΔΨm): A reduction in MMP is an early indicator of mitochondrial dysfunction. This can be measured using fluorescent dyes like JC-1 or TMRE.[21]

  • Cellular ATP Levels: A direct measure of energy production. A drop in ATP indicates impaired mitochondrial function.[23]

  • Oxygen Consumption Rate (OCR): Assays using Seahorse XF technology provide a detailed profile of mitochondrial respiration, identifying specific sites of inhibition within the electron transport chain.[24]

G cluster_compound cluster_mito cluster_endpoints Compound 6-[3-(CF3)phenoxy] pyridine-2-carboxamide Mito Mitochondrion Compound->Mito Direct or Indirect Interaction MMP Loss of Membrane Potential (ΔΨm) Mito->MMP ATP Decreased ATP Production Mito->ATP OCR Altered Oxygen Consumption (OCR) Mito->OCR ROS Increased Reactive Oxygen Species (ROS) Mito->ROS

Caption: Key endpoints for assessing mitochondrial toxicity.

Oxidative Stress Induction

Many compounds induce toxicity by generating an imbalance between reactive oxygen species (ROS) and the cell's antioxidant capacity.[25][26]

  • Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and allow them to attach.

  • Dye Loading: Wash cells with warm PBS and incubate with 10 µM 2',7'-Dichlorofluorescin diacetate (DCFDA) for 45 minutes at 37°C.

  • Compound Treatment: Wash away excess dye and add the test compound at various concentrations (e.g., IC₅₀/2, IC₅₀, 2xIC₅₀). Include a vehicle control and a positive control (e.g., Tert-butyl hydroperoxide).[10]

  • Data Acquisition: Immediately measure fluorescence (Excitation/Emission ~485/535 nm) kinetically over 1-4 hours using a microplate reader.

  • Analysis: Quantify the rate of increase in fluorescence, which is proportional to ROS generation.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Its activation can be determined by measuring the activity of caspases, the executioner enzymes of apoptosis.[27][28]

This luminescent assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[29][30]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with the compound for a predetermined time (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Analysis: An increase in the luminescent signal indicates an increase in caspase-3/7 activity and induction of apoptosis.

G cluster_trigger cluster_pathway Stimulus Mitochondrial Stress (Intrinsic Pathway) CytoC Cytochrome c Release Stimulus->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage ActiveCasp37 Active Caspase-3/7 (Effector Caspases) ActiveCasp9->ActiveCasp37 Activates Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Cleavage Substrates Cellular Substrates (e.g., PARP) ActiveCasp37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified intrinsic apoptosis pathway highlighting caspase activation.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is a regulatory requirement and essential for assessing the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations or cancer.[31][32]

Experimental Workflow: Tier 3

G cluster_prep Test System Preparation cluster_treat Compound Exposure cluster_assay Genotoxicity Endpoints cluster_analysis Data Analysis prep1 Prepare Mammalian Cells (e.g., TK6, CHO) or Bacterial Strains (Ames) treat1 Treat cells/bacteria with a range of concentrations prep1->treat1 prep2 Prepare Compound with and without S9 Metabolic Activation prep2->treat1 treat2 Include Positive and Negative Controls treat1->treat2 assay1 Ames Test (Gene Mutation) treat2->assay1 assay2 In Vitro Micronucleus (Chromosome Damage) treat2->assay2 analysis1 Score Revertant Colonies (Ames) or Micronuclei Frequency assay1->analysis1 assay2->analysis1 analysis2 Statistical Analysis vs. Control analysis1->analysis2 analysis3 Assess Genotoxic Potential analysis2->analysis3

Caption: Tier 3 workflow for assessing genotoxic potential.

Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects small nuclei (micronuclei) that form around chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis. It is a robust indicator of chromosomal damage.[3][33]

  • Cell Culture and Treatment: Use a suitable cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes). Treat cultures with at least three concentrations of the test compound, with and without S9 mix, for a short duration (3-6 hours). Include appropriate vehicle and positive controls (e.g., Mitomycin-C without S9, Cyclophosphamide with S9).

  • Recovery Period: After treatment, wash the cells and re-culture them in fresh medium for a period equivalent to 1.5-2.0 normal cell cycle lengths.

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin-B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis after treatment.

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control. A significant, dose-related increase indicates a positive (genotoxic) result.

Data Synthesis and Overall Profile

The final step is to integrate all data into a coherent toxicity profile. This involves comparing results across different assays, cell lines, and metabolic conditions.

Summary of Toxicity Profile
Toxicity EndpointAssayResult (e.g., IC₅₀, Positive/Negative)Key Insights
Cytotoxicity MTT, LDHIC₅₀ valuesPotency of general toxicity
Selectivity IndexSI Value (IC₅₀ normal / IC₅₀ cancer)Potential for cancer cell selectivity
Hepatotoxicity HepG2/HepaRG assaysRelative IC₅₀ valuesLiver-specific toxicity, role of metabolism
Cardiotoxicity hiPSC-CM assayEffects on beat rate/viabilityPotential for cardiac liabilities
Mitochondrial Toxicity MMP, ATP, OCRPositive/NegativeImplication of mitochondria in cell death
Oxidative Stress ROS productionPositive/NegativeInvolvement of oxidative damage
Apoptosis Caspase-3/7 activityPositive/NegativeMechanism of cell death (programmed)
Genotoxicity Micronucleus testPositive/NegativePotential to damage chromosomes

Conclusion

This technical guide outlines a rigorous, multi-tiered strategy for characterizing the in vitro toxicity profile of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide. By systematically progressing from broad cytotoxicity screening to specific mechanistic and genotoxicity assays, this framework provides a scientifically sound basis for early-stage hazard identification and risk assessment. The integration of metabolically competent systems and a panel of relevant cell lines, including hiPSC-cardiomyocytes, ensures that the generated data is robust and has a higher potential for human relevance. This comprehensive approach is essential for making informed decisions in the development pipeline of novel chemical entities.

References

  • Vertex AI Search. (2024). Comparison of in vitro models for drug-induced liver injury assessment.
  • WuXi AppTec. (2022). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Taylor & Francis Online. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation.
  • American Society for Microbiology. (n.d.). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins.
  • National Center for Biotechnology Information. (n.d.). A systematic study of mitochondrial toxicity of environmental chemicals using quantitative high throughput screening - PMC.
  • Promega Corporation. (n.d.). Apoptosis Assays.
  • Frontiers. (n.d.). Comprehensive Evaluation of Organotypic and Microphysiological Liver Models for Prediction of Drug-Induced Liver Injury.
  • ACS Publications. (2018). Evaluation of In Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs.
  • Emulate. (n.d.). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury.
  • PubMed. (n.d.). Metabolic perspectives on in vitro toxicity tests.
  • National Center for Biotechnology Information. (2024). Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC.
  • National Toxicology Program - NIH. (2025). In Vitro Cardiotoxicity Screening Approaches.
  • National Center for Biotechnology Information. (n.d.). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC.
  • BMG Labtech. (2023). Mitochondrial toxicity: measurement and applications.
  • Abcam. (n.d.). Tools for detecting mitochondrial toxicity.
  • Journal of Cell and Molecular Pharmacology. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • BD Biosciences. (n.d.). Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays.
  • Creative Proteomics. (n.d.). Mitochondrial Toxicity Detection.
  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening.
  • Oxford Academic. (2015). utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment.
  • Molecular Devices. (n.d.). Cardiotoxicity, Cardiac Toxicity.
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity.
  • Metrion Biosciences. (n.d.). Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes.
  • Oxford Academic. (2007). Cytotoxicity in cultured mammalian cells is a function of the method used to estimate it.
  • PubMed. (1980). Metabolic activation of drugs in mutagenicity tests in vitro.
  • PubMed. (2008). Apoptosis-associated caspase activation assays.
  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening.
  • National Center for Biotechnology Information. (n.d.). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC.
  • Miltenyi Biotec. (n.d.). Genotoxicity testing of drugs | High-throughput assay.
  • Charles River Laboratories. (n.d.). Genetic Toxicology Studies.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed. (2004). A Novel Mammalian Cell-Based Approach for the Discovery of Anticancer Drugs With Reduced Cytotoxicity on Non-Dividing Cells.
  • National Center for Biotechnology Information. (n.d.). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells - PMC.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • National Center for Biotechnology Information. (2018). Xenobiotics, Oxidative Stress, and Antioxidants - PMC - NIH.
  • MDPI. (2020). Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

pharmacokinetics and half-life of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics and Half-Life of M5717

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, a compound identified as M5717. M5717 is a first-in-class inhibitor of the Plasmodium eukaryotic translation elongation factor 2 (eEF2), a novel target for antimalarial therapeutics. Understanding the absorption, distribution, metabolism, excretion (ADME), and particularly the half-life of this compound is critical for its ongoing development as a potential single-dose antimalarial therapy. This document synthesizes available clinical data, outlines core experimental methodologies for pharmacokinetic analysis, and offers field-proven insights into the interpretation of these results for drug development professionals.

Introduction: The Compound and Its Therapeutic Rationale

M5717, chemically known as 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, is a novel small molecule inhibitor currently in clinical development. It targets the eukaryotic translation elongation factor 2 (eEF2) of the Plasmodium parasite, the causative agent of malaria. This mechanism of action is distinct from existing antimalarial drugs, making M5717 a promising candidate to overcome emerging drug resistance. The primary therapeutic goal for M5717 is its development as a component of a single-dose combination therapy for malaria treatment or as a prophylactic agent.[1]

The efficacy and safety of any drug candidate are intrinsically linked to its pharmacokinetic (PK) properties. A favorable PK profile ensures that the drug reaches its target in sufficient concentration and for an adequate duration to exert its therapeutic effect, without causing undue toxicity. For an antimalarial agent, a long half-life is particularly desirable as it can facilitate single-dose regimens, improving patient compliance and effectiveness in resource-limited settings.

Clinical Pharmacokinetic Profile of M5717

First-in-human clinical trials have provided crucial insights into the pharmacokinetic behavior of M5717 in healthy volunteers.

Absorption and Bioavailability

Following oral administration, M5717 is readily absorbed. In a single ascending dose study, maximum blood concentrations (Cmax) were observed between 1 to 7 hours post-dosing across various dose cohorts.[1] This indicates a relatively rapid to moderate rate of absorption from the gastrointestinal tract.

Distribution

While specific tissue distribution data from human studies is not extensively detailed in the public domain, the pharmacokinetic models suggest M5717 distributes from a central compartment (plasma) to peripheral compartments.[2] The volume of distribution is a key parameter that would be determined in more advanced clinical studies to understand the extent of tissue penetration.

Metabolism

The metabolic pathways of M5717 are a critical area of investigation. In vitro assays, such as those using liver microsomes, are fundamental to identifying the primary cytochrome P450 (CYP) enzymes responsible for its metabolism.[3][4] This information is vital for predicting potential drug-drug interactions and understanding inter-individual variability in drug clearance.

Excretion

The routes of elimination for M5717 and its metabolites are under investigation. Characterizing the extent of renal versus hepatic clearance is essential for dose-adjustment considerations in specific patient populations, such as those with kidney or liver impairment.

Half-Life: A Key Feature

A standout characteristic of M5717 is its long elimination half-life. In a first-in-human study, the half-life was observed to be between 146 and 193 hours at doses of 200 mg and above.[1] This extended half-life is a significant advantage, supporting the potential for single-dose efficacy and prolonged prophylactic protection against malaria.[1]

Quantitative Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of M5717 obtained from a single ascending dose study in healthy human volunteers.[1]

ParameterValueDose Range
Time to Maximum Concentration (Tmax) 1 - 7 hours≥200 mg
Terminal Elimination Half-Life (t½) 146 - 193 hours≥200 mg

Core Experimental Protocols in Pharmacokinetic Analysis

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental protocols. Below are two foundational methodologies crucial for characterizing a compound like M5717.

In Vivo Pharmacokinetic Study in a Murine Model

This protocol describes a standard procedure for assessing the pharmacokinetic profile of a test compound in mice, a common preclinical model.[5][6] The goal is to determine key parameters like Cmax, Tmax, AUC (Area Under the Curve), and half-life following a single dose.

Objective: To characterize the plasma concentration-time profile of a compound after oral or intravenous administration in mice.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice (or other appropriate strain) for at least one week under standard laboratory conditions.[7]

  • Dosing Formulation: Prepare the test compound (e.g., M5717) in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for the desired route of administration (e.g., oral gavage).

  • Dosing Administration: Administer a single dose of the compound to a cohort of mice (n=3-5 per time point or using a sparse sampling design).[7][8]

  • Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like submandibular or saphenous vein puncture.[5]

  • Plasma Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA), and centrifuge at 4°C to separate the plasma.

  • Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the test compound in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the mean plasma concentration versus time. Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.

Causality Insight: The choice of a murine model is often a balance between physiological similarity to humans and practical considerations of cost and throughput.[6] Serial bleeding from the same animal, if possible, reduces inter-animal variability and the total number of animals used, aligning with the 3Rs (Replacement, Reduction, and Refinement) principles.[5]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[9][10] The data generated can be used to calculate an in vitro half-life and intrinsic clearance, which helps predict hepatic clearance in vivo.[3]

Objective: To determine the rate at which a test compound is metabolized by pooled human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a solution of pooled human liver microsomes (e.g., 0.5 mg/mL in buffer).[11]

    • Prepare a solution of the necessary cofactor, NADPH (e.g., 1 mM in buffer).[11]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound (at a final concentration of e.g., 1 µM) at 37°C.[11]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard.[10][11]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½ = -0.693 / slope).

Trustworthiness Insight: The inclusion of a positive control compound with known metabolic properties (e.g., testosterone or verapamil) is essential to validate the metabolic competency of the microsomal batch and ensure the reliability of the experimental run.[4] The "time zero" sample, where the stop solution is added before the NADPH, serves as a crucial baseline representing 100% of the initial compound concentration.

Visualizing Pharmacokinetic Workflows

Diagrams provide a clear visual representation of complex processes, enhancing understanding and communication among research teams.

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Bioanalysis & Data Phase P1 Protocol Design (Dose, Route, Timepoints) P2 Compound Formulation (Vehicle Selection) P1->P2 P3 Animal Acclimation (≥ 1 week) P2->P3 S1 Dose Administration (e.g., Oral Gavage) P3->S1 S2 Serial Blood Sampling (Defined Timepoints) S1->S2 S3 Plasma Isolation (Centrifugation) S2->S3 A1 LC-MS/MS Analysis (Quantification) S3->A1 A2 Concentration vs. Time (Data Plotting) A1->A2 A3 PK Parameter Calculation (NCA with Software) A2->A3 Report Final PK Report A3->Report

Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic profile of M5717 is highly encouraging for its development as a novel antimalarial agent. Its remarkably long half-life is a key attribute that supports its potential use in a single-dose treatment regimen, a critical advantage for improving patient adherence and public health outcomes in malaria-endemic regions.[1]

Further research will focus on completing the characterization of its metabolic pathways, identifying potential drug-drug interactions, and evaluating its pharmacokinetic profile in diverse patient populations, including those with co-morbidities and in pediatric groups. The robust experimental frameworks described herein will continue to be foundational in generating the necessary data to guide the clinical development and eventual deployment of this promising new therapeutic.

References

  • McCarthy, J. S., et al. (2021). Safety, pharmacokinetics, and antimalarial activity of the novel plasmodium eukaryotic translation elongation factor 2 inhibitor M5717: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study and volunteer infection study. The Lancet Infectious Diseases. [Link]

  • protocols.io. (2019). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Zhang, T., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]

  • JoVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Journal of Visualized Experiments. [Link]

  • Creative Bioarray. (n.d.). Preclinical pharmacokinetic evaluation of a drug candidate substance in mice animal model. Creative Bioarray. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. MTTlab Co., Ltd. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]

  • Murali, R., et al. (2020). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. Scientific Reports. [Link]

  • InnoSer. (2025). Using Mouse Data to Establish PK/PD Relationships. InnoSer. [Link]

  • Marques, S., et al. (2022). Translation of liver stage activity of M5717, a Plasmodium elongation factor 2 inhibitor, from in vitro perfused 3D human liver models to man. bioRxiv. [Link]

  • Chemazone. (n.d.). 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide. Chemazone. [Link]

  • CenterWatch. (2025). Efficacy, Safety, and PK of M5717 in Combination With Pyronaridine as Chemoprevention in Adults and Adolescents With Asymptomatic Plasmodium Falciparum Infection (CAPTURE-2). CenterWatch. [Link]

  • J Med Chem. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry. [Link]

  • NextSDS. (n.d.). methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate. NextSDS. [Link]

  • Saraheimo, M., et al. (2001). Pharmacokinetics of entacapone, a peripherally acting catechol-O-methyltransferase inhibitor, in man. A study using a stable isotope techique. European Journal of Clinical Pharmacology. [Link]

  • Kunos, C. A., et al. (2012). Population Pharmacokinetics of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine®) in Cancer Patients. The AAPS Journal. [Link]

  • AERU. (2025). 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid (Ref: CL-153815). AERU. [Link]

  • Kaneda, N., et al. (1990). Metabolism and pharmacokinetics of the camptothecin analogue CPT-11 in the mouse. Cancer Research. [Link]

Sources

A Guide to the Crystal Structure Analysis of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide: A Hypothetical Study for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, a molecule of significant interest in medicinal chemistry. While a specific crystal structure for this exact compound is not publicly available at the time of writing, this document serves as an in-depth, expert-led protocol and interpretation guide for researchers and drug development professionals. We will explore the rationale behind experimental choices, from crystallization to data refinement, and delve into a predictive analysis of the structural features and intermolecular interactions that are likely to govern the solid-state behavior of this compound. This guide is designed to be a self-validating system, with each step explained and justified based on established crystallographic principles and the known chemical properties of its constituent functional groups.

Introduction: The Chemical Significance of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

The molecule 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a confluence of three key pharmacophoric motifs: a trifluoromethyl group, a phenoxy linker, and a pyridine-2-carboxamide scaffold. Understanding the interplay of these components in a three-dimensional lattice is crucial for predicting its physicochemical properties, such as solubility and stability, and its potential interactions with biological targets.

  • The Trifluoromethyl Group: The incorporation of a -CF3 group is a well-established strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[1][2][3] Its strong electron-withdrawing nature can also modulate the acidity or basicity of nearby functional groups, influencing target binding.[3][4]

  • The Phenoxy-Pyridine Scaffold: The phenoxy-pyridine core is recognized as a "privileged scaffold" in drug discovery.[5][6][7] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the molecule's dipole moment.[7][8][9] This can lead to improved binding affinity and pharmacokinetic profiles.[8][9]

  • The Pyridine-2-carboxamide Moiety: This functional group is a versatile hydrogen bond donor and acceptor, making it a key player in mediating intermolecular interactions, which are fundamental to crystal packing and receptor binding.

A crystal structure analysis of this molecule would provide definitive insights into its conformation, stereochemistry, and the non-covalent interactions that dictate its solid-state architecture.

Synthesis and Crystallization: The Foundation of a Successful Structure Analysis

A plausible synthetic route to the title compound could involve a nucleophilic aromatic substitution reaction between a suitable 6-halopyridine-2-carboxamide and 3-(trifluoromethyl)phenol. The final product would then need to be purified and crystallized.

Experimental Protocol: Crystallization

The goal of crystallization is to obtain well-ordered, single crystals of an appropriate size (typically 0.1-0.5 mm) for X-ray diffraction.[10][11] The key is to achieve slow precipitation from a supersaturated solution.

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: This is often the most successful method.

      • Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent. Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible. The slow diffusion of the poor solvent's vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystal growth.

      • Solid-Liquid: If the compound is a solid, place it in a small vial and expose it to the vapor of a solvent in which it is sparingly soluble.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C).

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of monochromatic X-rays.[12][13] The diffraction pattern of spots is recorded on a detector as the crystal is rotated.[13]

Workflow for SC-XRD Data Collection

SC_XRD_Workflow A Crystal Selection & Mounting B Mounting on Goniometer A->B C Cooling with N2 Stream (e.g., 100 K) B->C D Exposure to Monochromatic X-ray Beam C->D E Crystal Rotation D->E F Diffraction Pattern Generation E->F G Data Collection by Detector F->G H Data Processing & Reduction G->H Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_amide_N N-H B_amide_O C=O A_amide_N->B_amide_O  N-H···O Hydrogen Bond A_amide_O C=O A_pyridine Pyridine Ring B_pyridine Pyridine Ring A_pyridine->B_pyridine π-π Stacking

Sources

mechanism of action of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide in weed control

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Picolinafen, the common name for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, is a potent, selective, post-emergence herbicide highly effective against a range of broadleaf weeds in cereal crops. Its herbicidal activity stems from a precise and targeted disruption of a critical biosynthetic pathway in susceptible plants: carotenoid biosynthesis. This in-depth technical guide elucidates the molecular mechanism of action of picolinafen, detailing its interaction with the target enzyme, the downstream physiological consequences for the weed, and the experimental methodologies used to validate these findings. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development and plant science.

Introduction: The Rise of a Selective Herbicide

Picolinafen emerged from research aimed at developing highly selective herbicides with favorable environmental profiles. It belongs to the aryloxypicolinamide class of herbicides and is classified as a Group 12 (formerly Group F1) herbicide by the Herbicide Resistance Action Committee (HRAC).[1] This classification signifies its specific mode of action: the inhibition of phytoene desaturase (PDS), a pivotal enzyme in the carotenoid biosynthesis pathway.[1] Unlike broad-spectrum herbicides, picolinafen's selectivity allows for the control of problematic weeds in winter cereals such as wheat and barley with minimal damage to the crop. The visible symptom of picolinafen's efficacy is a characteristic bleaching or whitening of the leaves of susceptible weeds, a direct consequence of its molecular action.[1]

The Core Mechanism: Inhibition of Phytoene Desaturase (PDS)

The primary herbicidal effect of picolinafen is achieved through the potent and specific inhibition of the enzyme phytoene desaturase (PDS).[1]

The Target: Phytoene Desaturase (PDS)

PDS is a key enzyme in the carotenoid biosynthetic pathway, which is essential for plant survival.[2][3] This pathway is responsible for the production of carotenoids, a class of pigments vital for several physiological functions. PDS is a membrane-bound enzyme located in the plastids of plant cells.[4] Its primary function is to catalyze the desaturation of phytoene, a colorless 40-carbon precursor, into ζ-carotene.[3][4] This reaction involves the introduction of two double bonds into the phytoene molecule, a critical step in the formation of the conjugated double bond system that gives carotenoids their characteristic color and, more importantly, their light-absorbing and antioxidant properties.[5]

The Interaction: Picolinafen and the PDS Active Site

While the crystal structure of picolinafen bound to PDS is not publicly available, significant insights can be drawn from the structure of Oryza sativa (rice) PDS in complex with another PDS-inhibiting herbicide, norflurazon (PDB ID: 5MOG).[4][6] This structural data reveals that norflurazon binds in a long, hydrophobic tunnel that serves as the binding site for the enzyme's natural electron acceptor, plastoquinone.[4][6] By occupying this site, norflurazon blocks the reoxidation of the FAD cofactor, which is essential for the desaturation reaction.[4][6]

It is highly probable that picolinafen, as a non-competitive inhibitor of PDS, binds to a similar allosteric site within the enzyme, preventing the necessary conformational changes or electron transfer required for catalysis. Molecular docking studies of similar pyridine-based herbicides targeting other enzymes have demonstrated the importance of specific hydrogen bonds and hydrophobic interactions for high-affinity binding.[7] For picolinafen, the pyridine-2-carboxamide core, the trifluoromethylphenoxy group, and the 4-fluorophenyl moiety are all likely to play critical roles in orienting the molecule within the PDS binding pocket and establishing the key interactions that lead to potent inhibition.

dot

Caption: Picolinafen inhibits the PDS enzyme, blocking carotenoid synthesis.

Physiological Consequences of PDS Inhibition

The inhibition of PDS by picolinafen sets off a cascade of detrimental physiological events in susceptible weeds, ultimately leading to their death.

Depletion of Carotenoids and Photooxidation

Carotenoids play a crucial photoprotective role in plants. They quench triplet chlorophyll and scavenge reactive oxygen species (ROS) that are generated under high light conditions.[5] When picolinafen blocks PDS, the plant is unable to synthesize new carotenoids. The existing pool of carotenoids is gradually depleted through natural turnover. Without the protective shield of carotenoids, chlorophyll molecules are exposed to the full energy of sunlight. This leads to photooxidation, the light-induced destruction of chlorophyll, resulting in the characteristic bleaching or white appearance of the treated foliage.[1]

Disruption of Photosynthesis and Membrane Damage

The photooxidation of chlorophyll directly impairs the plant's ability to perform photosynthesis, cutting off its primary source of energy. Furthermore, the uncontrolled generation of ROS due to the absence of carotenoids leads to widespread cellular damage. These highly reactive molecules attack and degrade vital cellular components, including lipids in cell membranes. This leads to a loss of membrane integrity, cellular leakage, and ultimately, cell death and necrosis.[1]

dot

Physiological_Effects Picolinafen Picolinafen Application PDS_Inhibition Inhibition of Phytoene Desaturase (PDS) Picolinafen->PDS_Inhibition Carotenoid_Depletion Carotenoid Depletion PDS_Inhibition->Carotenoid_Depletion Photooxidation Chlorophyll Photooxidation Carotenoid_Depletion->Photooxidation ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation Carotenoid_Depletion->ROS_Accumulation Photosynthesis_Inhibition Inhibition of Photosynthesis Photooxidation->Photosynthesis_Inhibition Bleaching Visual Symptom: Bleaching/Whitening Photooxidation->Bleaching Membrane_Damage Membrane Damage & Lipid Peroxidation ROS_Accumulation->Membrane_Damage Necrosis_Death Necrosis and Weed Death Photosynthesis_Inhibition->Necrosis_Death Membrane_Damage->Necrosis_Death

Caption: Downstream effects of PDS inhibition by picolinafen.

Structure-Activity Relationship (SAR)

The molecular structure of picolinafen is finely tuned for its potent herbicidal activity. While specific SAR studies on picolinafen are proprietary, general principles for pyridine-based herbicides and related compounds provide valuable insights.

  • Trifluoromethyl (-CF3) Group: The trifluoromethyl group on the phenoxy ring is a strong electron-withdrawing group. This feature significantly impacts the molecule's electronic properties and lipophilicity. The high electronegativity of the fluorine atoms can enhance the binding affinity of the molecule to the target enzyme through favorable electronic interactions. Furthermore, the C-F bond is exceptionally strong, which increases the metabolic stability of the compound in the plant, prolonging its herbicidal effect.[8]

  • Pyridine-2-carboxamide Core: This central scaffold is crucial for the correct spatial arrangement of the other functional groups. The amide linkage provides a specific geometry and potential hydrogen bonding sites that are likely important for interaction with the PDS enzyme.

  • 4-Fluorophenyl Group: The fluorine atom on the phenyl ring can influence the molecule's conformation and electronic distribution, potentially enhancing its binding to the target site and increasing its metabolic stability.

Experimental Validation

The mechanism of action of picolinafen has been established through a variety of experimental techniques designed to probe its effects at the enzymatic and whole-plant levels.

In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This assay directly measures the inhibitory effect of picolinafen on the PDS enzyme.

Protocol:

  • Enzyme Source: PDS can be obtained from plant tissues (e.g., etiolated seedlings) or through recombinant expression in systems like E. coli.

  • Substrate Preparation: The substrate, phytoene, is incorporated into liposomes to mimic its natural membrane-bound state.

  • Reaction Mixture: The assay is typically conducted in a buffered solution containing the PDS enzyme, phytoene-containing liposomes, and a suitable electron acceptor (e.g., decyl-plastoquinone).

  • Inhibitor Addition: Picolinafen, dissolved in an appropriate solvent, is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature and for a specific duration.

  • Product Extraction and Analysis: The reaction is stopped, and the carotenoids are extracted using an organic solvent. The amount of ζ-carotene produced is quantified using High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection.[2]

  • Data Analysis: The rate of ζ-carotene formation is measured in the presence and absence of picolinafen to determine the concentration required for 50% inhibition (IC50).

dot

PDS_Assay_Workflow start Start enzyme_prep PDS Enzyme Preparation (Plant or Recombinant) start->enzyme_prep substrate_prep Substrate Preparation (Phytoene in Liposomes) start->substrate_prep reaction_setup Set up Reaction Mixture (Buffer, Electron Acceptor) enzyme_prep->reaction_setup substrate_prep->reaction_setup add_inhibitor Add Picolinafen (Varying Concentrations) reaction_setup->add_inhibitor incubation Incubate (Controlled Temperature & Time) add_inhibitor->incubation extraction Stop Reaction & Extract Carotenoids (Organic Solvent) incubation->extraction hplc HPLC Analysis (Quantify ζ-Carotene) extraction->hplc data_analysis Data Analysis (Determine IC50) hplc->data_analysis end End data_analysis->end

Sources

A Guide to the Thermal Characterization of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide: Melting Point and Thermal Stability Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the determination of critical thermal properties of the novel compound 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the scientific principles and detailed experimental protocols for establishing the melting point and thermal stability of this molecule. The methodologies described herein are grounded in established thermal analysis techniques and are designed to ensure data integrity and reproducibility.

Introduction: The Criticality of Thermal Properties in Drug Development

In the landscape of pharmaceutical development, the thermal stability and melting point of an active pharmaceutical ingredient (API) are fundamental parameters that influence every stage of the drug development lifecycle. From synthesis and purification to formulation, packaging, and storage, a thorough understanding of a compound's behavior under thermal stress is paramount. The melting point is a key indicator of a crystalline solid's purity and identity, while thermal stability data informs on degradation pathways, shelf-life, and safe processing temperatures. For a novel compound such as 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, a robust thermal characterization is the first step towards its potential as a therapeutic agent.

Compound Profile: 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a molecule of interest within medicinal chemistry, belonging to a class of compounds that have been explored for various therapeutic applications.[1] Its structural features, including the trifluoromethyl group, phenoxy linker, and pyridine carboxamide core, suggest a crystalline nature with specific thermal properties. This guide provides the necessary protocols to experimentally determine these properties.

Part 1: Elucidation of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is the industry standard for determining the melting point of crystalline materials.[3]

Theoretical Underpinnings of DSC for Melting Point Analysis

As a crystalline sample is heated in a DSC instrument, it absorbs heat, causing its temperature to rise.[4] At the melting point, the sample undergoes a phase transition from a solid to a liquid, which requires a significant amount of energy, known as the enthalpy of fusion.[5] This absorption of heat results in an endothermic peak on the DSC thermogram, from which the melting point can be accurately determined.[5][6] The onset of this peak is typically taken as the melting temperature for pure substances.

Experimental Protocol for DSC Analysis

This protocol is designed to provide a precise and reproducible measurement of the melting point of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide.

I. Instrument Calibration:

  • Prior to sample analysis, calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium.[5]

  • Perform a baseline calibration to ensure a flat baseline across the desired temperature range.

II. Sample Preparation:

  • Accurately weigh 3-5 mg of the powdered 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide sample into a clean aluminum DSC pan.[7]

  • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

III. DSC Experimental Parameters:

  • Place the sample and reference pans into the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[8]

  • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

  • Ramp the temperature at a constant heating rate of 10 °C/min to a temperature sufficiently above the melting point.[5]

  • Record the heat flow as a function of temperature.

Data Interpretation and Presentation

The output from the DSC analysis is a thermogram plotting heat flow versus temperature. The melting point is determined from the endothermic peak as follows:

  • Onset Temperature: The temperature at which the melting process begins, determined by the intersection of the baseline and the tangent of the steepest slope of the peak.

  • Peak Temperature: The temperature at which the heat flow is at its maximum.

The results should be summarized in a clear and concise table.

ParameterValue
Onset Melting Temperature (°C)To be determined
Peak Melting Temperature (°C)To be determined
Enthalpy of Fusion (J/g)To be determined

graph TD;
A[Start: Obtain 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide Sample] --> B{Calibrate DSC Instrument}graph "DSC Workflow"
direction LR
A; B; C; D; E; F; G; H; I; J;
end
node[shape=plaintext, fontcolor="#202124"]
caption1[caption="Figure 1: DSC Experimental Workflow"];

graph[fontname="Arial", fontsize=12, fontcolor="#202124"];
node[fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge[fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

### Part 2: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a functionof temperature ortimein a controlled atmosphere. It is an essential tool for determining the thermal stability of a material.

#### Theoretical Basis of TGA for Stability Assessment

In a TGA experiment, a sample is heated at a constant rate, and its mass is continuously monitored. A loss in mass indicates that the sample is undergoing decomposition or volatilization. The temperature at which a significant mass loss begins is known as the onset of decomposition, which is a key indicatorof the material's thermal stability. The TGA curve provides a quantitative measure of mass loss at different temperatures.

#### Experimental Protocol for TGA Analysis

This protocol outlines the steps to assess the thermal stability of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide.

**I. Instrument Setup:**
1.  Ensure the TGA instrument is clean and the balance is tared.
2.  Calibrate the instrument for mass and temperature according to the manufacturer's guidelines.

**II. Sample Preparation:**1.  Place 5-10 mg of the 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide sample into a tared TGA crucible (e.g., alumina or platinum).
2.  Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

**III. TGA Experimental Parameters:**1.  Place the crucible containing the sample onto the TGA balance.
2.  Purge the furnace with an inert gas, such as nitrogen, at a flow rate of50-100 mL/min to provide an inert atmosphere.
3.  Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of10 °C/min.
4.  Continuously record the sample mass as a functionof temperature.

#### Data Interpretation and Presentation

The TGA results are presented as a plot of mass percentage versus temperature. The thermal stability is evaluated based on the following:

***Onset of Decomposition (T<sub>onset</sub>):** The temperature at which a significant and continuous mass loss begins. This is a primaryindicatorof thermal stability.
***Mass Loss Steps:** The number and temperature rangeofdistinct mass loss events, which can provide insights into the decomposition mechanism.

The key findings from the TGA analysis should be presented in a tabular format.

|Parameter|Value|| :--- | :--- || Onset of Decomposition (T<sub>onset</sub>, °C) |*To be determined*|| Temperature at5% Mass Loss (°C) |*To be determined*|| Residual Mass at600 °C (%) |*To be determined*|<br>

```dot
graph TD;
    A[Start: Obtain 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide Sample] --> B{Calibrate TGA Instrument}
Figure 2: TGA Experimental Workflow

Synthesis of Thermal Data

The data obtained from DSC and TGA analyses provide a comprehensive thermal profile of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide. The melting point from DSC confirms the temperature of the solid-to-liquid phase transition, while the TGA data establishes the upper-temperature limit of its stability before decomposition. Together, these results define the thermal window within which the compound is stable in its solid form. This information is crucial for guiding further solid-state characterization, formulation development, and establishing appropriate storage and handling conditions.

Conclusion

This technical guide has detailed the essential experimental frameworks for determining the melting point and thermal stability of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide using Differential Scanning Calorimetry and Thermogravimetric Analysis. Adherence to these protocols will yield reliable and reproducible data, which is a prerequisite for the successful advancement of any new chemical entity in the pharmaceutical pipeline. The insights gained from these thermal analyses will form a critical part of the compound's overall characterization and de-risking process.

References

  • How to Interpret a TGA Curve: An Expert Guide - Torontech. (2025, October 17). Retrieved from [Link]

  • Experimental parameters of DSC | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • 4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2025, October 30). Retrieved from [Link]

  • Thermogravimetric analysis (TGA) - Chemistry LibreTexts. (2022, August 21). Retrieved from [Link]

  • Interpreting results from TGA instruments - XRF Scientific. (2023, November 14). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO. (n.d.). Retrieved from [Link]

  • TGA Instrument Results Explained - AZoM. (2025, January 13). Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved from [Link]

  • Thermal Stability - NETZSCH Analyzing & Testing. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (n.d.). Retrieved from [Link]

  • Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors - PubMed. (2025, March 1). Retrieved from [Link]

  • Variable Heating-Rate Thermal Decomposition Measurements of Polymers as a Tool for Stockpile Surveillance - OSTI. (n.d.). Retrieved from [Link]

  • Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC. (2025, March 12). Retrieved from [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020, August 11). Retrieved from [Link]

  • [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study. (2019, August 11). Retrieved from [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals - News-Medical.Net. (2019, February 26). Retrieved from [Link]

  • Interpreting DSC Data - UCSB MRL. (n.d.). Retrieved from [Link]

  • TGA - Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025, December 16). Retrieved from [Link]

  • DSC Studies on Organic Melting Temperature Standards | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.). Retrieved from [Link]

  • TGA - Thermogravimetric Analysis - Materials Characterization Services. (2023, December 29). Retrieved from [Link]

  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). Retrieved from [Link]

  • Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons | Journal of Chemical Education - ACS Publications. (2007, March 1). Retrieved from [Link]

  • Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). Retrieved from [Link]

  • Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved from [Link]

  • decomposition kinetics using TGA, TA-075 - TA Instruments. (n.d.). Retrieved from [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). Retrieved from [Link]

  • Clinical Research Regulation For Australia - ClinRegs - NIH. (2026, March 17). Retrieved from [Link]

  • Real-Time Process Monitoring of Pharmaceuticals - Gas Analysis. (2018, November 1). Retrieved from [Link]

  • TGA Sample Preparation: A Complete Guide - Torontech. (2025, October 20). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.

Abstract

This document provides a comprehensive, in-depth guide for the quantitative analysis of 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for high-throughput applications, emphasizing robustness, accuracy, and adherence to regulatory standards. We will detail the rationale behind critical methodological choices, from sample preparation to mass spectrometric detection, and outline a full validation strategy based on the U.S. Food and Drug Administration (FDA) M10 Bioanalytical Method Validation guidance.[1]

Introduction: The Need for a Validated Assay

6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a novel small molecule with a chemical structure indicative of potential pharmaceutical activity. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the phenoxypyridine carboxamide scaffold is common in various drug candidates.[2] Accurate quantification of this compound in biological matrices, such as human plasma, is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS is the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and speed.[3] This application note presents a self-validating protocol designed to deliver reliable, reproducible data suitable for regulatory submissions in drug development programs.[3][4]

Analyte Characteristics and Method Principle

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development.

Analyte: 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide Molecular Formula: C₁₃H₉F₃N₂O₂ Monoisotopic Mass: 282.06 g/mol Predicted LogP: ~3.0 - 3.5

The structure contains several key features relevant to LC-MS/MS analysis:

  • Basic Pyridine Nitrogen: This site is readily protonated, making the molecule highly suitable for positive mode electrospray ionization (ESI+). The resulting [M+H]⁺ ion will be the primary precursor ion for MS/MS analysis.

  • Amide and Ether Linkages: These bonds are susceptible to fragmentation under collision-induced dissociation (CID), providing distinct product ions for selective detection.

  • Moderate Lipophilicity (LogP): The predicted LogP suggests good retention on reversed-phase chromatographic columns and efficient extraction from aqueous matrices using organic solvents.

Principle of Multiple Reaction Monitoring (MRM)

The method's selectivity relies on Multiple Reaction Monitoring (MRM). In this process, the first quadrupole (Q1) isolates the protonated precursor ion ([M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates specific, high-abundance product ions. This two-stage filtering drastically reduces chemical noise, ensuring that the signal is specific to the analyte.

MRM_Principle cluster_source Ion Source (ESI+) cluster_ms Tandem Mass Spectrometer LC_Eluent LC Eluent (Analyte + Matrix Ions) Q1 Q1: Precursor Ion Isolation (m/z 283.1) LC_Eluent->Q1 Ion Transfer Q2 Q2: Collision-Induced Dissociation (CID) (Fragmentation) Q1->Q2 [M+H]⁺ Q3 Q3: Product Ion Isolation (e.g., m/z 145.0, 121.0) Q2->Q3 Product Ions Detector Detector Q3->Detector Specific Fragments

Caption: Principle of MRM for Analyte Quantification.

Experimental Workflow: A Step-by-Step Guide

This section details the complete protocol, from sample receipt to final analysis. The workflow is optimized for efficiency and automation.

Workflow Sample 1. Plasma Sample Collection (50 µL) IS 2. Internal Standard Spiking Sample->IS PPT 3. Protein Precipitation (Add 150 µL ACN) IS->PPT Mix 4. Vortex & Centrifuge (10 min @ 4000g) PPT->Mix Transfer 5. Supernatant Transfer (To 96-well plate) Mix->Transfer Inject 6. LC-MS/MS Injection (5 µL) Transfer->Inject Data 7. Data Acquisition & Processing Inject->Data

Caption: High-Throughput Bioanalytical Workflow.

3.1. Materials and Reagents
  • Analyte Reference Standard: 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide (≥98% purity).

  • Internal Standard (IS): Stable isotope-labeled (SIL) analyte (e.g., ¹³C₆- or D₄-labeled) is strongly recommended for optimal performance.[5] If unavailable, a structurally similar analog can be used.

  • Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water.

  • Reagents: Formic acid (≥99%).

  • Biological Matrix: Blank, drug-free human plasma (K₂EDTA anticoagulant).

  • Labware: 96-well collection plates, sealing mats, and appropriate pipettes.

3.2. Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analyte and IS in methanol to create primary stocks.

  • Working Solutions: Prepare serial dilutions of the primary stocks in 50:50 ACN:Water to create spiking solutions for the calibration curve and quality control (QC) samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to prepare a minimum of 8 non-zero concentration levels covering the desired quantification range (e.g., 0.1 to 100 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (≤3x LLOQ)

    • Mid QC

    • High QC (≥75% of the Upper Limit of Quantification)

3.3. Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is selected for its speed, simplicity, and effectiveness in removing the majority of proteinaceous interferences from plasma samples.[6][7] Acetonitrile is a highly efficient precipitating agent for this purpose.[8]

Protocol:

  • Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

  • Add 150 µL of the IS working solution (prepared in acetonitrile at a concentration of ~50 ng/mL) to each well. The 3:1 ratio of ACN to plasma ensures efficient protein crashing.[6][9]

  • Seal the plate and vortex mix for 2-3 minutes to ensure complete precipitation.

  • Centrifuge the plate at 4,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate for analysis, avoiding disturbance of the protein pellet.

3.4. LC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended SettingRationale
LC System High-Performance UHPLC/HPLC SystemProvides necessary resolution and speed.
Column C18 or Biphenyl, <3 µm (e.g., 2.1 x 50 mm)C18 offers robust reversed-phase retention. Biphenyl can provide enhanced selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes analyte protonation for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a strong organic solvent suitable for eluting the analyte.
Gradient 5% B to 95% B over 3 min, hold 1 minA rapid gradient suitable for high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with on-column loading.

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions

ParameterRecommended SettingRationale
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic pyridine nitrogen is readily protonated.
Precursor Ion (Q1) m/z 283.1 ([M+H]⁺)Calculated from the monoisotopic mass of the analyte.
Product Ions (Q3) Hypothesized:m/z 145.0, 121.0 These transitions should be confirmed via infusion. Likely fragments correspond to the trifluoromethyl-phenoxy group and the pyridine-carboxamide moiety.
Collision Energy (CE) 15 - 35 eVThis range typically provides optimal fragmentation for small molecules; must be empirically optimized.[10][11]
Dwell Time 50-100 msEnsures sufficient data points across the chromatographic peak.
Method Validation: A Trustworthy and Self-Validating System

A bioanalytical method is only reliable if it has been rigorously validated. The protocol must be validated according to regulatory guidelines, such as the FDA M10 guidance, to demonstrate its suitability for its intended purpose.[1]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeAcceptance Criteria (as per FDA M10 Guidance)[3][4][12]
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Calibration Curve To define the relationship between concentration and response.Minimum of 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision).Assessed at LLOQ, Low, Mid, and High QC levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect To evaluate the ion suppression or enhancement caused by the biological matrix.The coefficient of variation (%CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery To measure the efficiency of the extraction process.Not required to be 100%, but must be consistent and reproducible across QC levels.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples must be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) To verify the reproducibility of the method with study samples.At least 67% of the re-assayed samples must have results within ±20% of the original values.[12]
Conclusion

This application note provides a detailed, scientifically-grounded LC-MS/MS protocol for the quantification of 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide in human plasma. By explaining the causality behind experimental choices and grounding the validation framework in authoritative FDA guidance, this method is designed to be robust, reliable, and suitable for regulated bioanalysis. The provided parameters serve as an excellent starting point for implementation and optimization in any drug development laboratory.

References
  • Essential FDA Guidelines for Bioanalytical Method Validation. (URL: [Link])

  • Bioanalytical Method Validation - Guidance for Industry | FDA. (URL: [Link])

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. (URL: [Link])

  • Dutt, R., et al. Bioanalytical method validation: An updated review. Pharmaceutical Methods. (URL: [Link])

  • Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. (URL: [Link])

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. (URL: [Link])

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. (URL: [Link])

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates | LabRulez LCMS. (URL: [Link])

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. (URL: [Link])

  • Collision-induced dissociation. Wikipedia. (URL: [Link])

  • Kertesz, V., & Gaskell, S. J. (2010). Size Effect on Fragmentation in Tandem Mass Spectrometry. Analytical Chemistry, 82(5), 2046–2053. (URL: [Link])

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. (URL: [Link])

  • 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide. Chemazone. (URL: [Link])

  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. (URL: [Link])

  • 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid (Ref: CL-153815). AERU. (URL: [Link])

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors. PubMed. (URL: [Link])

  • Use of Internal Standard in LC-MS/MS Method. RPubs. (URL: [Link])

Sources

synthesis of picolinafen using 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide as an intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for the Synthesis of Picolinafen

Abstract

This document provides a comprehensive guide for the synthesis of Picolinafen, a selective, post-emergence herbicide. Picolinafen, chemically known as N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide, functions by inhibiting phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway of susceptible plants, leading to chlorophyll degradation and subsequent plant death.[1][2] This guide is intended for researchers and professionals in agrochemical synthesis and drug development. We present a detailed, two-part synthetic strategy, focusing on the preparation of the key intermediate, 6-[3-(trifluoromethyl)phenoxy]picolinic acid, followed by its conversion to the final picolinafen product. The protocols herein are designed to be self-validating, with explanations for critical process parameters and integrated quality control checkpoints.

Overview of the Synthetic Strategy

The synthesis of picolinafen is most efficiently achieved through a convergent strategy. The core of this process is the formation of an amide bond between a functionalized picolinic acid core and 4-fluoroaniline.[3] The primary intermediate for this synthesis is not the primary amide, 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, but rather its corresponding carboxylic acid, 6-[3-(Trifluoromethyl)phenoxy]-2-pyridine carboxylic acid.[3] This carboxylic acid is first synthesized and then "activated" to facilitate the final amide coupling reaction.

The overall transformation is depicted below:

Picolinafen Synthesis Pathway cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Amide Coupling Start1 6-Chloropicolinic Acid Intermediate 6-[3-(Trifluoromethyl)phenoxy]-2-pyridinecarboxylic acid Start1->Intermediate Nucleophilic Aromatic Substitution (SNAr) Start2 3-(Trifluoromethyl)phenol Start2->Intermediate Intermediate_ref Intermediate Acid AcidChloride Activated Acid Chloride Picolinafen Picolinafen AcidChloride->Picolinafen Amide Bond Formation Start3 4-Fluoroaniline Start3->Picolinafen Intermediate_ref->AcidChloride Activation (e.g., SOCl2)

Figure 1: Overall synthetic pathway for Picolinafen.

Part 1: Synthesis of the Key Intermediate

The critical intermediate, 6-[3-(trifluoromethyl)phenoxy]-2-pyridine carboxylic acid, is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. In this step, the phenoxide of 3-(trifluoromethyl)phenol displaces the chlorine atom from 6-chloropicolinic acid.

Protocol 1: Synthesis of 6-[3-(Trifluoromethyl)phenoxy]-2-pyridine carboxylic acid

This protocol details the formation of the ether linkage. The choice of a high-boiling polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cations, enhancing the nucleophilicity of the phenoxide. Anhydrous conditions are necessary to prevent side reactions with water.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.Notes
6-Chloropicolinic Acid4684-94-0157.5610.0 g1.0Starting material
3-(Trifluoromethyl)phenol98-17-9162.1111.3 g1.1Nucleophile source
Potassium Carbonate (K₂CO₃), fine584-08-7138.2121.8 g2.5Base, anhydrous. Use finely powdered form.
Anhydrous Dimethylformamide (DMF)68-12-273.09150 mL-Reaction solvent
Hydrochloric Acid (HCl), 2M7647-01-0-As required-For acidification/workup
Ethyl Acetate141-78-6-~300 mL-Extraction solvent
Brine (Saturated NaCl solution)--~100 mL-For washing

Step-by-Step Methodology:

  • Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 6-chloropicolinic acid (10.0 g), 3-(trifluoromethyl)phenol (11.3 g), and finely powdered potassium carbonate (21.8 g).

  • Solvent Addition: Add anhydrous DMF (150 mL) to the flask.

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Maintain this temperature and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality Note: The elevated temperature is required to overcome the activation energy of the SNAr reaction on the electron-deficient pyridine ring. The excess K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the carboxylic acid in situ, preventing it from interfering with the reaction.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the dark mixture into 500 mL of ice-cold water with stirring.

  • Workup - Acidification: Acidify the aqueous solution to a pH of ~2 by the dropwise addition of 2M HCl. A precipitate of the crude product should form.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield 6-[3-(trifluoromethyl)phenoxy]-2-pyridine carboxylic acid as a solid. Expected yield: 75-85%.

Part 2: Final Amide Coupling to Yield Picolinafen

This final stage involves the formation of the amide bond. The carboxylic acid intermediate is first converted to a more reactive acyl chloride, which readily reacts with 4-fluoroaniline to produce picolinafen.

Protocol 2: Synthesis of Picolinafen

This two-step, one-pot procedure is efficient for forming the final product. Thionyl chloride (SOCl₂) is a common and effective reagent for creating acyl chlorides. A non-nucleophilic base like pyridine is used to neutralize the HCl gas produced during the reaction, driving the reaction to completion.

Table 2: Reagents and Materials for Protocol 2

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.Notes
6-[3-(CF₃)phenoxy]-2-pyridinecarboxylic acid-297.2010.0 g1.0Intermediate from Part 1
Thionyl Chloride (SOCl₂)7719-09-7118.974.4 mL (6.0 g)1.5Activating agent. Corrosive and toxic, handle in a fume hood.
Anhydrous Toluene108-88-3-100 mL-Reaction solvent
4-Fluoroaniline371-40-4111.124.1 g1.1Amine nucleophile
Pyridine110-86-179.103.0 mL1.1Base. Toxic and flammable.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a dry 250 mL flask under a nitrogen atmosphere, suspend the carboxylic acid intermediate (10.0 g) in anhydrous toluene (100 mL). Add thionyl chloride (4.4 mL) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (~80 °C) for 2-3 hours. The suspension should become a clear solution as the acid chloride forms.

    • Causality Note: The refluxing ensures the complete conversion to the acid chloride. The byproducts (SO₂ and HCl) are gases, which are removed from the system, driving the reaction forward.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure. This step is critical to prevent side reactions in the next step. Re-dissolve the resulting crude acid chloride in 80 mL of fresh anhydrous toluene.

  • Amide Formation: In a separate flask, dissolve 4-fluoroaniline (4.1 g) and pyridine (3.0 mL) in 20 mL of anhydrous toluene.

  • Coupling Reaction: Cool the amine solution in an ice bath (0-5 °C). Add the acid chloride solution dropwise to the stirred amine solution over 30 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours until completion is confirmed by TLC or HPLC.

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is picolinafen.

  • Purification: Purify the crude product by recrystallization from ethanol or isopropanol to afford pure picolinafen as a white to off-white crystalline solid.[4] Expected yield: 80-90%.

Characterization and Quality Control

The identity and purity of the synthesized picolinafen should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Picolinafen Characterization

TechniquePurposeExpected Results / Parameters
Melting Point Purity assessment107.2-107.6 °C[4]
HPLC-UV Purity determination and quantificationPurity >98%. Method can be developed using a C18 column with a mobile phase of acetonitrile/water.[5][6]
Gas Chromatography-Mass Spec (GC-MS) Identity confirmation and purityObserve the molecular ion peak (M⁺) at m/z = 376.3 and characteristic fragmentation patterns.[5][7]
¹H NMR / ¹⁹F NMR Structural confirmationSpectra should be consistent with the structure of N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide.

Workflow and Safety

Experimental Workflow Diagram

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Picolinafen Synthesis Workflow cluster_Part1 Part 1: Intermediate Synthesis cluster_Part2 Part 2: Picolinafen Synthesis P1_Start Charge Reagents: 6-Cl-Picolinic Acid 3-(CF3)phenol, K2CO3, DMF P1_React Heat to 120-130°C (8-12h) P1_Start->P1_React P1_Workup Cool, Quench in Water, Acidify with HCl P1_React->P1_Workup P1_Extract Extract with Ethyl Acetate, Wash & Dry P1_Workup->P1_Extract P1_Isolate Concentrate & Recrystallize P1_Extract->P1_Isolate P1_QC QC Check: Intermediate Acid P1_Isolate->P1_QC P2_Activate Suspend Intermediate in Toluene, Add SOCl2, Reflux (2-3h) P1_QC->P2_Activate Proceed if Purity is OK P2_Couple Add Acid Chloride solution to 4-Fluoroaniline/Pyridine (0°C to RT) P2_Activate->P2_Couple P2_Workup Aqueous Workup: Wash with HCl, NaHCO3, Brine P2_Couple->P2_Workup P2_Isolate Dry, Concentrate & Recrystallize P2_Workup->P2_Isolate P2_FinalQC Final Product QC: Picolinafen P2_Isolate->P2_FinalQC

Figure 2: Step-by-step experimental workflow.
Safety Precautions

All synthesis steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[6]

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Trifluoromethylated Compounds: Can release hazardous decomposition products upon heating.

  • General Hazards: Overexposure to reaction solvents and reagents may cause dizziness, nausea, and respiratory irritation.[8] Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • AgriBusiness Global. (2011, April 1). Product Profile: Picolinafen. Retrieved from [Link]

  • Health Canada Pest Management Regulatory Agency. (2003, February 17). Regulatory Note REG2003-02: Picolinafen. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006, May 26). Analytical Methods for Residual Compositional Substances of Agricultural Chemicals, Feed Additives, and Veterinary Drugs in Food. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3294375, Picolinafen. Retrieved from [Link]

  • Yang, S., et al. (2023, February 2). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1438. Retrieved from [Link]

  • The Merck Index Online. (n.d.). Picolinafen. Retrieved from [Link]

  • AERU. (n.d.). 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid (Ref: CL-153815). Retrieved from [Link]

  • Alanwood.net. (n.d.). Picolinafen data sheet. Retrieved from [Link]

Sources

Application Notes and Protocols for the Extraction of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide from Agricultural Soil

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Novel Pyridine Carboxamide in Complex Soil Matrices

The increasing complexity and diversity of agrochemicals necessitate the development of robust and efficient analytical methodologies for their monitoring in the environment. 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a molecule of interest within the pyridine carboxamide class of compounds, which are investigated for various biological activities, including potential pesticidal properties. The presence of a trifluoromethyl group and a pyridine ring suggests a compound with moderate polarity and specific chemical characteristics that require tailored extraction strategies for its accurate quantification in complex matrices like agricultural soil.

Soil, a heterogeneous mixture of organic matter, minerals, and water, presents a significant analytical challenge due to the strong interactions that can occur between the soil components and the target analyte.[1] These interactions can lead to low extraction recoveries and matrix effects that interfere with instrumental analysis. Therefore, the development of a reliable extraction method is paramount for sensitive and accurate determination of 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide residues in soil, which is crucial for environmental fate studies and human health risk assessments.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of three prominent extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Microwave-Assisted Extraction (MAE). We will delve into the theoretical underpinnings of each method, present detailed, step-by-step protocols optimized for the target analyte, and offer insights into the rationale behind experimental choices.

Physicochemical Properties and their Impact on Extraction Strategy

A thorough understanding of the physicochemical properties of 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is fundamental to designing an effective extraction protocol. While experimental data for this specific molecule is limited, we can infer its behavior from structurally similar compounds. The corresponding carboxylic acid, 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid, has a reported LogP of 1.15 and a pKa of 3.25, indicating it is a relatively polar, acidic compound.[2] The target amide is expected to be less acidic but still possess moderate polarity due to the presence of the carboxamide group and the pyridine nitrogen. A predicted XLogP of 2.5 for a similar isomer further supports this assumption.[3]

These properties guide the selection of appropriate solvents and sorbents:

  • Solvent Choice: Acetonitrile is a preferred extraction solvent due to its ability to extract a wide range of pesticides with varying polarities and its miscibility with water, which facilitates partitioning from the aqueous phase of the soil.[4][5]

  • Sorbent Selection for Cleanup: The moderate polarity of the analyte suggests that a combination of sorbents may be necessary for effective cleanup. Primary Secondary Amine (PSA) is effective for removing organic acids, fatty acids, and sugars, while C18 can remove non-polar interferences.[6][7] Graphitized Carbon Black (GCB) is useful for removing pigments and sterols, but should be used with caution as it can retain planar molecules like the pyridine ring of the target analyte.[7]

I. QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" Approach

The QuEChERS method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[4][5] The procedure involves an initial extraction with acetonitrile followed by a "salting out" step to induce phase separation and a dispersive solid-phase extraction (dSPE) step for cleanup.

Protocol: QuEChERS Extraction of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide from Soil

1. Sample Preparation and Hydration: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. If the soil is dry, add 8 mL of deionized water and vortex for 1 minute to hydrate the sample. Allow the sample to equilibrate for 30 minutes. The addition of water is crucial for improving the extraction efficiency from dry matrices.[8]

2. Extraction: a. Add 10 mL of acetonitrile to the centrifuge tube. b. Add an appropriate internal standard. c. Cap the tube and shake vigorously for 1 minute.

3. Salting-Out and Phase Separation: a. Add the contents of a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl) to the tube. b. Immediately cap and shake vigorously for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA. b. For soils with high organic matter content, a dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 can be used to remove additional non-polar interferences. c. Cap the tube and vortex for 30 seconds. d. Centrifuge at 4000 rpm for 5 minutes.

5. Final Extract Preparation: a. Transfer a 1 mL aliquot of the cleaned extract into a vial for analysis. b. The extract can be directly analyzed by LC-MS/MS or a solvent exchange to a more GC-compatible solvent can be performed if necessary.[9]

QuEChERS Workflow Diagram

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup soil 1. Soil Sample (10g) hydrate 2. Hydrate with Water soil->hydrate add_acn 3. Add Acetonitrile hydrate->add_acn shake1 4. Shake add_acn->shake1 add_salts 5. Add QuEChERS Salts shake1->add_salts shake2 6. Shake & Centrifuge add_salts->shake2 aliquot 7. Take Acetonitrile Aliquot shake2->aliquot add_dspe 8. Add to dSPE Tube (MgSO4/PSA) aliquot->add_dspe vortex 9. Vortex & Centrifuge add_dspe->vortex final_extract 10. Final Extract for Analysis vortex->final_extract

Caption: QuEChERS workflow for soil analysis.

II. Solid-Phase Extraction (SPE): A Targeted Cleanup Approach

Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup and concentration.[10] It utilizes a solid sorbent to selectively retain either the analyte of interest or interfering matrix components. For 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide, a reversed-phase SPE approach is recommended, where the moderately polar analyte is retained on a non-polar sorbent while more polar interferences are washed away.

Protocol: Solid-Phase Extraction of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide from Soil

1. Initial Soil Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 20 mL of methanol and shake for 1 hour.[11] c. Centrifuge at 4000 rpm for 10 minutes. d. Collect the supernatant.

2. SPE Cartridge Conditioning: a. Use a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL). Polymeric sorbents offer good retention for a wide range of analytes and are stable across a broad pH range.[6] b. Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

3. Sample Loading: a. Dilute the soil extract supernatant with deionized water to a final methanol concentration of less than 10% to ensure efficient retention of the analyte on the reversed-phase sorbent. b. Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

4. Washing: a. Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. b. Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

5. Elution: a. Elute the 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide from the cartridge with 5-10 mL of methanol or ethyl acetate. b. Collect the eluate in a clean collection tube.

6. Final Extract Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Solid-Phase Extraction Workflow Diagram

SPE_Workflow cluster_extraction Initial Extraction cluster_spe Solid-Phase Extraction soil 1. Soil Sample (10g) add_methanol 2. Add Methanol & Shake soil->add_methanol centrifuge1 3. Centrifuge & Collect Supernatant add_methanol->centrifuge1 condition 4. Condition SPE Cartridge centrifuge1->condition load 5. Load Diluted Extract condition->load wash 6. Wash with 5% Methanol load->wash elute 7. Elute with Methanol wash->elute final_prep 8. Evaporate & Reconstitute elute->final_prep

Caption: Solid-Phase Extraction workflow.

III. Microwave-Assisted Extraction (MAE): Enhancing Efficiency with Microwave Energy

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the extraction solvent and sample, leading to a significant reduction in extraction time and solvent consumption compared to traditional methods like Soxhlet extraction.[7][12] The rapid heating of the solvent enhances the desorption of analytes from the soil matrix.

Protocol: Microwave-Assisted Extraction of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide from Soil

1. Sample Preparation: a. Weigh 5 g of air-dried and sieved soil into a microwave extraction vessel. b. Add 5 g of anhydrous sodium sulfate to the vessel to absorb any residual moisture.

2. Solvent Addition: a. Add 25 mL of an extraction solvent mixture of acetone and n-hexane (1:1, v/v) to the vessel.

3. Microwave Extraction: a. Seal the extraction vessel and place it in the microwave extraction system. b. Set the microwave program as follows (parameters may need to be optimized for the specific instrument):

  • Ramp to 100°C in 5 minutes.
  • Hold at 100°C for 15 minutes.
  • Cool down to room temperature.

4. Extract Filtration and Concentration: a. After extraction, filter the extract through a glass fiber filter to remove soil particles. b. Rinse the extraction vessel and the filter with a small amount of the extraction solvent. c. Combine the filtrate and the rinsing solvent. d. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

5. Cleanup (Optional but Recommended): a. The concentrated extract can be further cleaned up using a silica gel or Florisil SPE cartridge to remove polar interferences.

6. Final Extract Preparation: a. Adjust the final volume of the cleaned extract to a known volume (e.g., 2 mL) with a suitable solvent for instrumental analysis.

Microwave-Assisted Extraction Workflow Diagram

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave Extraction cluster_post Post-Extraction soil 1. Soil Sample (5g) add_na2so4 2. Add Anhydrous Na2SO4 soil->add_na2so4 add_solvent 3. Add Acetone:Hexane add_na2so4->add_solvent seal_vessel 4. Seal Vessel add_solvent->seal_vessel microwave 5. Microwave Program seal_vessel->microwave filter 6. Filter Extract microwave->filter concentrate 7. Concentrate filter->concentrate cleanup 8. Optional Cleanup (SPE) concentrate->cleanup final_extract 9. Final Extract cleanup->final_extract

Caption: Microwave-Assisted Extraction workflow.

Data Presentation: Comparison of Extraction Techniques

The choice of extraction technique will depend on the specific requirements of the analysis, including sample throughput, desired level of cleanup, and available instrumentation. The following table summarizes the key characteristics of the presented methods.

ParameterQuEChERSSolid-Phase Extraction (SPE)Microwave-Assisted Extraction (MAE)
Principle Acetonitrile extraction, salting-out, and dispersive SPE cleanup.Analyte retention on a solid sorbent followed by elution.Accelerated solvent extraction using microwave energy.
Sample Throughput HighMediumMedium to High
Solvent Consumption LowMediumLow to Medium
Ease of Use EasyModerateModerate (requires specialized equipment)
Expected Recovery 70-120%[4]80-110%>80%[13]
Pros Fast, simple, low cost, suitable for multi-residue analysis.[5]High selectivity, effective cleanup, potential for concentration.[10]Very fast, reduced solvent usage, high extraction efficiency.[7][12]
Cons May require optimization for specific analyte-matrix combinations.Can be more time-consuming than QuEChERS, potential for analyte breakthrough.Requires specialized and expensive equipment, potential for thermal degradation of labile compounds.

Best Practices for Method Validation and Quality Control

To ensure the reliability and accuracy of the analytical data, it is imperative to validate the chosen extraction method. Method validation should be performed according to established guidelines, such as those from the US Environmental Protection Agency (EPA).[14][15] Key validation parameters include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking blank soil samples with a known amount of the analyte.

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Regular analysis of quality control (QC) samples, including method blanks, spiked blanks, and matrix spikes, is essential for monitoring the performance of the method over time.

Conclusion

The extraction of 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide from agricultural soil requires a carefully considered approach that takes into account the physicochemical properties of the analyte and the complexity of the soil matrix. The QuEChERS, SPE, and MAE methods presented in this guide offer a range of options to suit different laboratory needs and analytical objectives. The choice of the most appropriate method will depend on factors such as required sample throughput, desired data quality, and available resources. Regardless of the method chosen, rigorous validation and adherence to quality control best practices are essential for generating reliable and defensible data.

References

  • AERU. (2025, August 3). 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid (Ref: CL-153815). Agriculture and Environment Research Unit. [Link]

  • Loh, S. H., et al. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(9), 2493. [Link]

  • GL Sciences. (n.d.). How to Select a Sorbent. GL Sciences. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent Technologies. [Link]

  • PreeKem Scientific Instruments Co., Ltd. (n.d.). Microwave assisted extraction for the determination of PAHs, PAEs and OCPs in soils. PreeKem. [Link]

  • Mandal, P. (2017). Recent Developments in Clean up Techniques of Pesticide Residue Analysis for Toxicology Study: A Critical Review. Journal of Clinical Toxicology, 7(5), 1-4. [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • QuEChERS.com. (n.d.). QuEChERS: Home. QuEChERS.com. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. ATSDR. [Link]

  • Chemat, F., et al. (2012). Microwave assisted extraction of bioactive compounds. IntechOpen. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11837154, 2-[3-(Trifluoromethyl)phenoxy]pyridine-3-carboxamide. PubChem. [Link]

  • PubChemLite. (n.d.). 6-(trifluoromethyl)pyridine-2-carboxamide (C7H5F3N2O). PubChemLite. [Link]

  • U.S. Environmental Protection Agency. (2026, January 23). Analytical Methods for Measuring Pesticide Residues. US EPA. [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Method Validation and Peer Review Policies and Guidelines. US EPA. [Link]

  • IntechOpen. (2021, February 23). Microwave-Assisted Extraction of Bioactive Compounds (Review). IntechOpen. [Link]

  • ReCIPP. (n.d.). Pyrethroid pesticide metabolite, 3-PBA, in soils: method development and application to real agricultural soils. ReCIPP. [Link]

  • Lee, S., et al. (2022). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 11(1), 108. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Data Evaluation Record for Inpyrfluxam & Degradates in Soil & Sediment. US EPA. [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • European Chemicals Agency. (n.d.). Identity - 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide. ECHA. [Link]

  • Moshang Chemical. (n.d.). 6-[4-(4-trifluoromethyl-phenoxy)phenyl]-pyridine-2-carboxylic acid amide | 1367125-85-6. Moshang Chemical. [Link]

  • PubChemLite. (n.d.). 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide (C13H9F3N2O2). PubChemLite. [Link]

Sources

Application Note: Advanced Purification of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide via Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

The compound 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a high-value synthetic intermediate. It serves as a critical structural motif in the synthesis of aryloxypicolinamide herbicides (such as the phytoene desaturase inhibitor picolinafen) [1] and acts as a privileged scaffold in pharmaceutical discovery targeting specific kinases and ion channels.

Due to the convergence of a highly polar primary carboxamide and a highly lipophilic trifluoromethyl-diaryl ether moiety, the crude product synthesized via nucleophilic aromatic substitution ( SN​Ar ) or Bi(V)-mediated O-arylation [2] often contains unreacted phenols, halogenated pyridines, and hydrolysis byproducts. This application note details the thermodynamic rationale and step-by-step protocols for purifying this intermediate to >99.5% via controlled recrystallization, specifically addressing the persistent challenge of "oiling out" (liquid-liquid phase separation).

Physicochemical Profiling & Structural Causality

To design a self-validating crystallization system, one must first deconstruct the molecule's physicochemical behavior:

  • The Carboxamide Motif (-CONH₂): Pyridine-2-carboxamides are strong hydrogen-bond donors and acceptors. In the solid state, they typically form robust 1D hydrogen-bonded chains or dimeric synthons [3]. This high lattice energy drives the melting point up and drastically reduces solubility in non-polar solvents like heptane.

  • The 3-(Trifluoromethyl)phenoxy Motif: The −CF3​ group is highly lipophilic and electron-withdrawing. It introduces significant conformational flexibility around the ether linkage.

  • The "Oiling Out" Phenomenon: The dichotomy between the rigid, polar amide and the flexible, hydrophobic ether creates a wide metastable zone. If supersaturation is generated too rapidly (e.g., via crash cooling), the system bypasses crystalline nucleation and undergoes liquid-liquid phase separation (LLPS), forming an amorphous oil that traps impurities.

Rationale for Solvent System Selection

A successful purification protocol must reject three primary impurities:

  • 3-(Trifluoromethyl)phenol: Highly soluble in organic solvents; prone to oxidation (causing color).

  • 6-Chloropyridine-2-carboxamide: Structurally similar but lacks the lipophilic ether.

  • 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxylic acid: The hydrolysis byproduct.

System A: Protic Anti-Solvent (Ethanol / Water)

Mechanism: Ethanol disrupts the amide-amide hydrogen bonds at elevated temperatures (75°C), providing high solubility. As water (the anti-solvent) is added, the hydration shell around the hydrophobic −CF3​ aryl moiety becomes thermodynamically unfavorable, driving the molecule out of solution. The phenolic and carboxylic acid impurities remain highly soluble in the aqueous-ethanolic mother liquor, especially if the pH is slightly elevated, though neutral water is usually sufficient.

System B: Binary Organic (Ethyl Acetate / Heptane)

Mechanism: Ethyl acetate provides moderate solubility through dipole-dipole interactions. Heptane acts as a non-polar anti-solvent. This system is exceptional for rejecting highly polar impurities (which crash out early and can be filtered hot) but requires strict temperature control to prevent the target compound from oiling out.

Quantitative Data Presentation

Table 1: Typical Solubility Profile (mg/mL)
Solvent SystemTemperature (°C)Solubility (mg/mL)Phase Behavior upon Rapid Cooling
Ethanol (100%)75°C> 250Slow crystallization
Ethanol / Water (1:1)75°C85Oils out if unseeded
Ethyl Acetate70°C120Crystallizes
Heptane20°C< 2Insoluble
Table 2: Impurity Rejection Matrix (Ethanol/Water System)
ComponentCrude Purity (w/w %)Mother Liquor (w/w %)Final Crystal Purity (w/w %)
Target Amide 88.5%12.0%> 99.5%
3-(CF₃)phenol6.0%78.5%< 0.1%
6-Cl-pyridine-2-carboxamide4.0%8.5%< 0.2%
Carboxylic Acid Byproduct1.5%1.0%Not Detected

Experimental Methodologies

Protocol A: Ethanol/Water Anti-Solvent Crystallization (Recommended)

This protocol utilizes seeding to bypass the LLPS boundary, ensuring high-purity crystalline growth.

  • Dissolution: Suspend 100 g of crude 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide in 500 mL of absolute Ethanol (5 volumes) in a jacketed reactor.

  • Heating: Heat the mixture to 75°C under mild agitation (150 rpm) until complete dissolution is achieved.

  • Hot Filtration (Optional but recommended): Pass the hot solution through a 1 μm inline filter to remove insoluble particulates and dust, which can cause premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Maintain the temperature at 75°C. Slowly add 250 mL of pre-heated (70°C) deionized water dropwise over 30 minutes. The solution should remain clear.

  • Cooling & Seeding (Critical Step): Cool the reactor to 60°C at a rate of 0.5°C/min. At 60°C, the solution will enter the metastable zone. Add 0.5 g (0.5% w/w) of pure crystalline seed. Hold at 60°C for 1 hour to allow the seed bed to mature.

  • Controlled Cooling: Cool the suspension from 60°C to 5°C at a linear rate of 0.1°C/min. Causality note: This slow cooling rate ensures the supersaturation level remains within the crystal growth regime and out of the nucleation/oiling-out regime.

  • Isolation: Filter the resulting white crystalline slurry via vacuum filtration. Wash the filter cake with 100 mL of cold (5°C) Ethanol/Water (1:2 v/v).

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours. Expected yield: 82-85%.

Protocol B: Ethyl Acetate/Heptane Crystallization
  • Dissolution: Dissolve 100 g of crude material in 400 mL of Ethyl Acetate at 70°C.

  • Charcoal Treatment: If the solution is highly colored (indicating oxidized phenolic impurities), add 5 g of activated carbon. Stir for 15 minutes at 70°C, then filter hot through a pad of Celite.

  • Anti-Solvent Addition: Transfer the clear filtrate to a reactor at 65°C. Slowly add 400 mL of Heptane over 45 minutes.

  • Cooling: Cool the mixture to 20°C at 0.2°C/min.

  • Isolation: Filter, wash with 100 mL of cold Heptane, and dry under vacuum.

Process Visualizations

Diagram 1: Thermodynamic Workflow of Crystallization

G Crude Crude 6-[3-(CF3)phenoxy] pyridine-2-carboxamide Dissolve Dissolution in EtOH (75°C, 5-7 vol) Crude->Dissolve Filter Hot Filtration (Remove Insoluble Particulates) Dissolve->Filter AntiSolvent Water Addition (Dropwise, maintain >65°C) Filter->AntiSolvent Seed Seeding (60°C) (Avoid Oiling Out) AntiSolvent->Seed Cool Controlled Cooling (0.1°C/min to 5°C) Seed->Cool Isolate Vacuum Filtration & Cold Aqueous EtOH Wash Cool->Isolate Pure Pure Crystalline API (>99.5% HPLC) Isolate->Pure

Caption: Step-by-step thermodynamic workflow for the Ethanol/Water anti-solvent crystallization process.

Diagram 2: Impurity Fate and Rejection Pathways

ImpurityFate Crude Crude Mixture Cryst Crystallization (EtOH/H2O) Crude->Cryst MotherLiquor Mother Liquor (Waste) Cryst->MotherLiquor FilterCake Filter Cake (Product) Cryst->FilterCake Target 6-[3-(CF3)phenoxy] pyridine-2-carboxamide Imp1 3-(CF3)phenol (Highly Soluble) Imp2 6-Chloropyridine- 2-carboxamide Imp3 Hydrolysis Product (Carboxylic Acid) MotherLiquor->Imp1 MotherLiquor->Imp2 MotherLiquor->Imp3 FilterCake->Target

Caption: Phase distribution of the target molecule and primary synthetic impurities during isolation.

In-Process Analytical Controls (IPC)

To ensure the crystallization acts as a self-validating system, the following IPCs must be implemented:

  • HPLC (High-Performance Liquid Chromatography): Monitor the mother liquor to ensure the target compound concentration drops below 15 mg/mL before filtration, confirming maximum yield.

  • DSC (Differential Scanning Calorimetry): The final dried crystals should exhibit a sharp, single endothermic melting peak. A broadened peak indicates residual solvent or polymorphic impurities caused by oiling out.

  • 19F-NMR: Utilized to confirm the absolute removal of unreacted 3-(trifluoromethyl)phenol, tracking the distinct chemical shift of the phenolic −CF3​ versus the ether −CF3​ .

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). Public Release Summary - Evaluation of the new active PICOLINAFEN. APVMA Publications. URL: [Link]

  • Ruffell, K., Gallegos, L. C., Ling, K. B., Paton, R. S., & Ball, L. T. (2022). Umpolung Synthesis of Pyridyl Ethers by Bi(V)-Mediated O-Arylation of Pyridones. Angewandte Chemie International Edition, 61(51). URL:[Link]

  • Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 228-236. URL:[Link]

gas chromatography methods for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS/MS Methodologies for the Trace Analysis of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

Introduction & Analytical Context

6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide (CAS: 143028-14-2) is a critical chemical entity, serving both as a highly valuable synthetic intermediate and as the primary degradation metabolite of the aryloxypicolinamide herbicide, Picolinafen [1]. In agricultural and environmental matrices, Picolinafen undergoes rapid cleavage of the amide bond between its pyridine and aniline rings, yielding this specific primary amide [1].

From a chromatographic perspective, analyzing this compound presents significant challenges. The molecule features a primary carboxamide group (-CONH₂), which is highly polar and acts as both a strong hydrogen bond donor and acceptor. If not properly managed, this functionality interacts with active silanol sites within the gas chromatograph (GC) inlet and column, leading to severe peak tailing, irreversible adsorption, and thermal degradation [2]. This application note details a highly optimized, self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol designed to overcome these active-site interactions, ensuring robust quantitation at trace levels.

MetabolicPathway Picolinafen Picolinafen (Secondary Amide) Metabolite1 6-[3-(Trifluoromethyl)phenoxy] pyridine-2-carboxamide (Target Analyte) Picolinafen->Metabolite1 Amide Cleavage (In Vivo/Environment) Fluoroaniline 4-Fluoroaniline (Byproduct) Picolinafen->Fluoroaniline Amide Cleavage Metabolite2 CL153815 (Carboxylic Acid) Metabolite1->Metabolite2 Hydrolysis

Figure 1: Metabolic degradation pathway of Picolinafen yielding the primary amide target analyte.

Physicochemical Profiling & Mechanistic Insights

To design a robust GC method, one must first understand the thermodynamic and structural properties of the analyte. The presence of the trifluoromethyl (-CF₃) group enhances overall volatility, partially offsetting the polarity of the primary amide. However, the ether linkage is susceptible to thermal cleavage if the residence time in a high-temperature injection port is prolonged.

Table 1: Physicochemical & Mass Spectrometric Properties

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₁₃H₉F₃N₂O₂High fluorine content aids in electron ionization (EI) fragmentation.
Molecular Weight 282.22 g/mol Ideal mass range for GC-MS/MS; avoids low-mass matrix background.
Functional Groups Primary Amide, Ether, -CF₃Prone to H-bonding. Requires Ultra Inert (UI) flow paths [4].
Log Kow ~3.1 (Estimated)Amenable to reverse-phase extraction (e.g., QuEChERS).

Experimental Methodologies & Self-Validating Protocols

The following workflow relies on a modified QuEChERS extraction followed by direct GC-MS/MS analysis.

Matrix Extraction (Modified QuEChERS)

Causality Insight: Traditional liquid-liquid extraction often fails to quantitatively recover primary amides due to emulsion formation. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method utilizes a salting-out effect to drive the polar amide into the organic (acetonitrile) phase.

Step-by-Step Protocol:

  • Sample Homogenization: Weigh 10.0 g of homogenized sample (e.g., soil, grain, or tissue) into a 50 mL PTFE centrifuge tube.

  • Internal Standard Addition (Self-Validating Step): Spike the sample with 100 µL of Triphenylphosphate (TPP) surrogate standard (1 µg/mL). Mechanism: TPP mimics the partitioning behavior of the target analyte. If the final TPP recovery falls outside the 85-115% range, the extraction is mathematically flagged as invalid, preventing false-negative reporting.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile. Vortex for 1 minute.

  • Salting Out: Add partitioning salts (4 g anhydrous MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing 150 mg MgSO₄ and 25 mg Primary Secondary Amine (PSA). Caution: Do not exceed 25 mg of PSA; excessive amounts will actively bind the target primary amide, destroying recovery yields.

  • Final Preparation: Centrifuge at 10,000 rpm for 3 minutes. Transfer the supernatant to an autosampler vial.

AnalyticalWorkflow A 1. Matrix Homogenization B 2. Surrogate Spike (QC) A->B C 3. QuEChERS Extraction B->C D 4. dSPE Clean-up C->D E 5. GC-MS/MS Acquisition D->E F 6. Data Validation E->F

Figure 2: End-to-end analytical workflow featuring the integrated self-validating QC step.

GC-MS/MS Instrumental Parameters

Causality Insight: To mitigate thermal degradation and adsorption in the glass liner, a pulsed splitless injection is utilized. By temporarily raising the inlet pressure during injection, the analyte is rapidly swept onto the analytical column, drastically minimizing its residence time in the high-temperature environment [2].

  • System: Agilent 7890B/7010B or Shimadzu GCMS-TQ8050 NX [4].

  • Column: DB-5MS Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness). The UI phase is mandatory to prevent peak tailing of the -CONH₂ group.

  • Carrier Gas: Helium (Constant flow at 1.2 mL/min).

  • Injection: 1.0 µL, Pulsed Splitless mode (40 psi for 0.5 min), Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial: 70 °C (hold 1 min)

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 10 °C/min to 280 °C (hold 5 min)

  • Ion Source: Electron Ionization (EI), 70 eV, Source Temp: 280 °C.

Table 2: Optimized GC-MS/MS MRM Transitions Mechanistic Note: The primary fragmentation pathway involves the loss of the carboxamide group (-CONH₂, 44 Da) from the parent ion (m/z 282), yielding the highly stable 6-[3-(Trifluoromethyl)phenoxy]pyridine cation at m/z 238.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Amide 282.0238.015Quantifier
Target Amide 238.0145.025Qualifier 1
Target Amide 282.0161.020Qualifier 2
TPP (Surrogate) 326.077.020QC Quantifier

Quantitative Data & Method Validation

The method must be validated according to SANTE guidelines for pesticide residues and metabolites [3]. The analytical system demonstrates excellent linearity and sensitivity, bypassing the need for chemical derivatization (such as silylation) due to the ultra-inert flow path.

Table 3: Method Validation Metrics (Spiked Agricultural Matrix)

ParameterResultAcceptance Criteria
Limit of Quantitation (LOQ) 0.005 mg/kg (5 ppb)≤ 0.01 mg/kg [3]
Linearity (R²) 0.9992 (1 - 100 ppb)≥ 0.995
Mean Recovery (n=6) 94.2%70% – 120%
Repeatability (RSD) 4.8%≤ 20%
Matrix Effect (ME) -12% (Slight suppression)-20% to +20%

Conclusion

By leveraging a highly controlled QuEChERS extraction with restricted PSA usage and pairing it with a pulsed-splitless, ultra-inert GC-MS/MS pathway, researchers can accurately quantify 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide. The integration of a pre-extraction surrogate standard ensures the protocol remains a self-validating system, guaranteeing the highest standards of scientific trustworthiness and data integrity.

References

  • Public Release Summary - Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE. Australian Pesticides and Veterinary Medicines Authority (APVMA).
  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent Technologies.
  • Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments. MDPI.
  • Simultaneous Analysis of Pesticides in Food With GC-MS/MS Using Hydrogen Carrier Gas. Shimadzu Corporation.

Application Note: Aqueous Formulation Strategies for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Agrochemical Developers Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

The compound 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide represents a highly lipophilic structural motif frequently encountered in both pharmaceutical drug discovery[1] and agrochemical development (e.g., as a core fragment of the herbicide Picolinafen)[2].

Formulating this compound in aqueous vehicles presents significant thermodynamic challenges. The causality of its poor aqueous solubility is two-fold:

  • High Lipophilicity (Solvation Energy Barrier): The trifluoromethyl (-CF3) group and the phenoxy ether linkage create a highly hydrophobic surface area. Water molecules must form a highly ordered, energetically unfavorable cavity to accommodate this moiety.

  • High Crystal Lattice Energy (Solid-State Barrier): The pyridine-2-carboxamide group acts as both a hydrogen bond donor and acceptor, facilitating strong intermolecular hydrogen-bonding networks in the solid state. This results in a high melting point and a "brick dust" physicochemical profile.

To successfully utilize this compound in in vitro assays, in vivo dosing, or spray applications, formulation scientists must overcome these barriers using targeted solubilization or suspension strategies[3]. This guide details three self-validating formulation protocols: Micellar Solubilization , Cyclodextrin Inclusion , and Polymeric Nanosuspensions .

Formulation Decision Matrix

Selecting the correct formulation strategy depends entirely on the target concentration and the downstream application.

FormulationDecision Start Determine Target Aqueous Concentration Low Low Dose (< 1 mg/mL) Start->Low High High Dose (> 1 mg/mL) Start->High Micelle Micellar System (DMSO / Tween 80) Low->Micelle In Vitro / IV CD Cyclodextrin Complex (HP-β-CD) High->CD Soluble IV/PO Nano Nanosuspension (Wet Milling) High->Nano High Dose PO

Decision matrix for selecting the optimal aqueous formulation strategy based on target dose.

Strategy 1: Co-Solvent & Micellar Solubilization

Mechanistic Rationale: For low-concentration applications (e.g., in vitro screening or low-dose intravenous injection), a combination of a water-miscible co-solvent and a non-ionic surfactant is highly effective[3]. Dimethyl sulfoxide (DMSO) disrupts the strong carboxamide hydrogen-bonding network (overcoming the crystal lattice energy), while Polysorbate 80 (Tween 80) forms micelles. The hydrophobic oleate tail of Tween 80 encapsulates the lipophilic -CF3-phenoxy core, shielding it from the aqueous bulk phase.

Protocol: 5% DMSO / 10% Tween 80 / 85% Saline (v/v/v)

This protocol is designed to be a self-validating system; the order of addition is critical to prevent localized precipitation.

  • Weighing: Accurately weigh the required mass of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide into a glass vial.

  • Lattice Disruption: Add DMSO (5% of final volume). Vortex and sonicate in a water bath at 37°C until the solution is completely clear. Causality: The compound must be molecularly dispersed before introducing the aqueous phase.

  • Surfactant Coating: Add Tween 80 (10% of final volume) directly to the DMSO solution. Vortex vigorously for 2 minutes. This creates a pre-concentrate where the surfactant intimately mixes with the solvated API.

  • Aqueous Titration: While continuously vortexing the vial, add the 0.9% Saline (85% of final volume) dropwise. Critical Step: Rapid addition causes localized supersaturation and immediate precipitation.

  • Validation: Inspect visually for the Tyndall effect (a slight bluish haze indicates micelle formation; opaque white indicates precipitation). Filter through a 0.22 µm PTFE syringe filter. If resistance is felt, the compound has precipitated.

Strategy 2: Cyclodextrin Inclusion Complexation

Mechanistic Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophilic exterior and a hydrophobic toroidal cavity. The trifluoromethyl-phenoxy moiety of the compound is highly lipophilic and fits thermodynamically into the HP-β-CD cavity[4]. This process displaces high-energy water molecules from the cavity, driving the spontaneous formation of a water-soluble inclusion complex without the need for organic solvents.

CDPathway API Free API (Hydrophobic) Complex Inclusion Complex API->Complex Thermodynamic Driving Force CD HP-β-CD (Empty Cavity) CD->Complex Water Displacement

Thermodynamic pathway of HP-β-CD inclusion complexation driven by water displacement.

Protocol: Phase Solubility & Complex Preparation
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a suitable buffer (e.g., 50 mM Phosphate buffer, pH 7.4).

  • Equilibration: Add an excess amount of the compound (e.g., 10 mg/mL) to the HP-β-CD solution. The suspension will be cloudy.

  • Thermodynamic Complexation: Place the vial on an end-over-end rotator or magnetic stirrer at room temperature for 48 hours. Causality: Inclusion complexation is an equilibrium process; sufficient time is required to reach maximum complexation efficiency[4].

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet uncomplexed API.

  • Validation: Filter the supernatant through a 0.22 µm PVDF filter. Analyze the filtrate via HPLC-UV to quantify the exact solubilized concentration.

Strategy 3: Polymeric Nanosuspensions (Top-Down Milling)

Mechanistic Rationale: When true solubilization fails to achieve the high concentrations required for in vivo toxicology or high-dose oral pharmacokinetic studies, a nanosuspension is the gold standard[5]. By mechanically fracturing the "brick dust" crystals into nanoparticles (<300 nm), the specific surface area increases exponentially. According to the Noyes-Whitney equation, this drastically accelerates the dissolution rate in the gastrointestinal tract, enhancing oral bioavailability[5].

Protocol: Wet Media Milling
  • Stabilizer Preparation: Prepare an aqueous vehicle containing 1.0% (w/v) Poloxamer 188 and 0.2% (w/v) Sodium Lauryl Sulfate (SLS). Causality: Poloxamer provides steric hindrance, while SLS provides electrostatic repulsion to prevent nanoparticle agglomeration (Ostwald ripening).

  • Dispersion: Suspend the compound (up to 100 mg/mL) in the stabilizer solution.

  • Milling: Transfer the suspension to a milling chamber. Add 0.5 mm yttrium-stabilized zirconium oxide (YTZ) milling beads (bead-to-suspension volume ratio of 1:1).

  • Size Reduction: Mill at 2,000 - 3,000 RPM for 2 to 4 hours. Ensure the chamber is cooled, as mechanical energy generates heat that can degrade the carboxamide linkage.

  • Validation: Extract the suspension using a 27G needle (which leaves the beads behind). Measure the particle size using Dynamic Light Scattering (DLS). A successful run will yield a Z-average diameter of < 300 nm with a Polydispersity Index (PDI) < 0.25.

Quantitative Data Presentation

The following table summarizes the expected performance metrics of the three formulation strategies for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide based on standard physicochemical behavior of highly fluorinated, lipophilic amides.

Formulation StrategyKey ExcipientsExpected Max ConcentrationPhysical StabilityPrimary Application
Micellar System 5% DMSO, 10% Tween 800.5 - 2.0 mg/mLModerate (Prone to precipitation upon dilution)In vitro assays, low-dose IV
Cyclodextrin Complex 20% HP-β-CD2.0 - 5.0 mg/mLHigh (Thermodynamically stable true solution)IV pharmacokinetics, ocular drops
Nanosuspension 1% Poloxamer 188, 0.2% SLS50 - 200 mg/mLHigh (Kinetically stabilized suspension)High-dose oral PK, Toxicology

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available at:[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. Available at:[Link]

  • Kesisoglou, F., Panmai, S., & Wu, Y. (2007). Nanosizing—oral formulation development and biopharmaceutical evaluation. Advanced Drug Delivery Reviews, 59(7), 631-644. Available at:[Link]

  • European Chemicals Agency / NextSDS Database. (n.d.). Picolinafen (ISO); N-(4-fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide. Available at: [Link]

  • Cherkasov, A., et al. (2020). Patent Toxicity: Combining patent analysis with computational toxicology. ResearchGate. Available at:[Link]

Sources

Application Note: NMR Spectroscopy Characterization of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide (C₁₃H₉F₃N₂O₂) is a highly functionalized diaryl ether intermediate, frequently utilized in the synthesis of agrochemicals (such as the herbicide picolinafen) and pharmaceutical active ingredients. Structurally, it features a central 2,6-disubstituted pyridine ring, a primary carboxamide group, and a meta-trifluoromethyl-substituted phenoxy linkage.

Unambiguous structural elucidation of this compound requires a multi-nuclear NMR approach (¹H, ¹³C, and ¹⁹F) combined with 2D correlation spectroscopy. The trifluoromethyl (-CF₃) group serves as an excellent spectroscopic tag due to the high sensitivity of the ¹⁹F nucleus to its local dielectric environment [1]. Furthermore, the ¹⁹F nucleus is a 100%-abundant, spin I=1/2 reporter, making it highly receptive for NMR measurements without the need for isotopic enrichment [2].

This application note provides a self-validating, step-by-step protocol for the comprehensive NMR characterization of this molecule, detailing the causality behind solvent selection, pulse sequence design, and signal assignment.

Experimental Design & Causality (E-E-A-T)

Solvent Selection: The Role of DMSO-d₆

While chloroform-d (CDCl₃) is a standard NMR solvent, DMSO-d₆ is strictly mandated for this protocol.

  • Causality : The primary carboxamide (-CONH₂) group is highly polar and engages in strong intermolecular hydrogen bonding, which can lead to poor solubility in non-polar solvents. More importantly, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It binds to the -CONH₂ protons, significantly slowing their chemical exchange rate with trace water. While secondary pyridine carboxamides often exhibit amide proton signals far downfield between 9 to 11 ppm [3], the primary carboxamide of the title compound typically presents as two distinct, quantifiable broad singlets between 7.5 and 8.5 ppm due to restricted rotation around the C-N bond.

Multi-Nuclear Strategy
  • ¹H NMR : Utilized to map the aromatic spin systems (the AMX system of the pyridine ring and the complex multiplet system of the phenoxy ring) and quantify the amide protons.

  • ¹⁹F NMR : Run both ¹H-coupled and ¹H-decoupled. The -CF₃ group will appear as a sharp singlet around -62 ppm. Decoupling removes any potential through-space or long-range ¹H-¹⁹F couplings, ensuring absolute integration accuracy [4].

  • ¹³C NMR : Essential for mapping the carbon backbone. The presence of the -CF₃ group induces characteristic scalar spin-spin coupling ( J -coupling) with the carbon atoms, splitting the signals into distinct quartets that serve as internal assignment anchors[4].

Step-by-Step NMR Protocol

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) in a clean glass vial.

  • Vortex the mixture until complete dissolution is achieved.

  • Transfer the solution into a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe (e.g., BBO or TCI CryoProbe).

  • Critical Action : Manually tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Causality: The ¹⁹F nucleus has a massive chemical shift dispersion (~800 ppm) [2]. Improper tuning will result in significant signal attenuation, phase distortion, and baseline roll, specifically for the -CF₃ resonance.

Step 3: 1D Data Acquisition
  • ¹H NMR : Acquire 16 scans using a standard 30° pulse program (e.g., zg30), with a spectral width of 15 ppm and a relaxation delay (D1) of 2.0 seconds.

  • ¹³C{¹H} NMR : Acquire 1024 to 2048 scans using proton decoupling (WALTZ-16 composite pulse), a 30° pulse, and a D1 of 2.0 seconds. Causality: The high number of scans compensates for the low natural abundance (1.1%) of ¹³C and the lack of Nuclear Overhauser Effect (NOE) enhancement for the quaternary carbons (C=O, C-O, C-CF₃).

  • ¹⁹F{¹H} NMR : Acquire 16 scans with a spectral width of at least 200 ppm (centered at -100 ppm) and proton decoupling enabled.

Step 4: 2D Data Acquisition (Self-Validation)
  • Acquire gradient-selected COSY (Correlation Spectroscopy) to map the adjacent protons on the pyridine and phenoxy rings.

  • Acquire gradient-selected HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

  • Acquire gradient-selected HMBC (Heteronuclear Multiple Bond Correlation). Set the long-range coupling constant evolution time to 62.5 ms (optimized for nJCH​=8 Hz). Causality: HMBC is the ultimate self-validating tool here; it will reveal a critical 3-bond correlation ( 3JCH​ ) between the phenoxy protons and the pyridine C6 carbon, unambiguously proving the ether linkage.

Workflow Visualization

G N1 Sample Preparation (DMSO-d6, Internal Std) N2 1D NMR Acquisition (1H, 13C, 19F) N1->N2 Transfer to Magnet N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 Identify Connectivities N4 Data Processing (Fourier Transform, Phase/Baseline Corr.) N3->N4 Raw FID Data N5 Structural Elucidation (Signal Assignment & Verification) N4->N5 Processed Spectra

Workflow for the comprehensive NMR characterization of fluorinated pyridine carboxamides.

Data Presentation & Expected Assignments

The following tables summarize the expected quantitative data derived from the empirical structural rules of fluorinated diaryl ethers.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionShift (δ, ppm)Multiplicity & CouplingIntegrationAssignment
Py-H4 ~8.05t ( J≈7.8 Hz)1HPyridine C4-H (para to N)
Py-H3 ~7.85d ( J≈7.5 Hz)1HPyridine C3-H (ortho to amide)
Ar-H5' ~7.70t ( J≈8.0 Hz)1HPhenoxy C5'-H
Ar-H4' ~7.62d ( J≈8.0 Hz)1HPhenoxy C4'-H (ortho to CF₃)
-CONH₂ ~7.60, 8.10br s (two signals)2HPrimary Amide (restricted rotation)
Ar-H2' ~7.58s (narrow multiplet)1HPhenoxy C2'-H (between O and CF₃)
Ar-H6' ~7.45d ( J≈8.0 Hz)1HPhenoxy C6'-H (ortho to O)
Py-H5 ~7.30d ( J≈8.1 Hz)1HPyridine C5-H (ortho to ether O)
Table 2: Expected ¹³C & ¹⁹F NMR Spectral Data (100 MHz / 376 MHz, DMSO-d₆)

Mechanistic Insight: In the ¹³C spectrum, the highly electronegative fluorine atoms cause distinct J -coupling with the carbon backbone. The carbon directly attached to the fluorines (CF₃) splits into a large quartet ( 1JCF​≈272 Hz). The ipso-carbon (C3') splits into a smaller quartet ( 2JCF​≈32 Hz), and the ortho-carbons (C2', C4') show fine quartet splitting ( 3JCF​≈4 Hz).

NucleusShift (δ, ppm)Multiplicity & J -CouplingAssignment
¹³C ~165.2sC=O (Carboxamide Carbonyl)
¹³C ~162.1sPyridine C6 (Attached to Ether O)
¹³C ~154.5sPhenoxy C1' (Attached to Ether O)
¹³C ~150.3sPyridine C2 (Attached to C=O)
¹³C ~141.2sPyridine C4
¹³C ~131.0sPhenoxy C5'
¹³C ~130.5q ( 2JCF​≈32 Hz)Phenoxy C3' (Attached to CF₃)
¹³C ~125.1sPhenoxy C6'
¹³C ~124.0q ( 1JCF​≈272 Hz)-CF₃ Carbon
¹³C ~121.3q ( 3JCF​≈4 Hz)Phenoxy C4'
¹³C ~118.5sPyridine C3
¹³C ~117.2q ( 3JCF​≈4 Hz)Phenoxy C2'
¹³C ~113.8sPyridine C5
¹⁹F ~ -62.1s-CF₃ Fluorines
References
  • Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins | Source: PMC / nih.
  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy | Source: Wikipedia | URL
  • Title: Microwave-assisted solution phase synthesis of novel pyridine carboxamides | Source: niscair.res.
  • Title: Evaluation of fluoroorganic compounds with benchtop 19F NMR | Source: Thermo Fisher Scientific | URL

Troubleshooting & Optimization

Technical Support Center: NMR Troubleshooting for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide .

This molecule presents unique analytical challenges. It contains a trifluoromethyl (-CF₃) group that is highly active in ¹⁹F NMR, a pyridine and phenoxy ether framework requiring precise ¹H and ¹³C resolution, and a carboxamide group with exchangeable protons. Consequently, acquiring high-fidelity spectra often requires overcoming significant background noise, acoustic ringing, and baseline distortions.

This guide provides mechanistic explanations, field-proven troubleshooting protocols, and data-driven solutions to ensure your experimental integrity.

Diagnostic Workflow for Background Noise Reduction

Before altering acquisition parameters, it is critical to diagnose the physical or electronic origin of the noise. The following decision tree maps the causality of common NMR artifacts to their respective solutions.

NMR_Troubleshooting Start Observe Background Noise in NMR Spectrum Nucleus Which Nucleus is Affected? Start->Nucleus F19 19F NMR Nucleus->F19 H1C13 1H / 13C NMR Nucleus->H1C13 Ringing Rolling Baseline / Acoustic Ringing? F19->Ringing Resolution Broad Peaks / Low S/N Ratio? H1C13->Resolution BLP Apply Backward Linear Prediction (BLP) Ringing->BLP Yes ProbeBg Broad Fluorine Background Hum? Ringing->ProbeBg No EASY Use EASY Pulse Sequence / PTFE-free Probe ProbeBg->EASY Yes Prep Filter Sample & Check Volume (4.5-5.5 cm) Resolution->Prep Sample Prep Issue ShimTune Tune/Match Probe & TopShim (convcomp) Resolution->ShimTune Instrument Issue Prep->ShimTune

Diagnostic workflow for identifying and resolving NMR background noise and artifacts.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does the baseline of my ¹⁹F NMR spectrum exhibit a severe "rolling" distortion, obscuring the -CF₃ signal?

The Causality: You are experiencing acoustic ringing . When a high-power radiofrequency (RF) pulse is applied to excite the ¹⁹F nuclei, it induces mechanical vibrations in the probe's coil and surrounding conductive materials. Because ¹⁹F resonates at a very high frequency (e.g., ~470 MHz on a 500 MHz console), these mechanical vibrations generate a spurious, decaying electrical signal that the receiver detects alongside your actual Free Induction Decay (FID)[1]. This artifact manifests as a rolling baseline or a distorted initial FID. The Solution: Do not attempt to fix this with manual phase correction, as it will only worsen the baseline roll. Instead, utilize Backward Linear Prediction (BLP) during data processing. BLP mathematically discards the first few corrupted data points of the FID (where the ringing is most intense) and reconstructs them based on the predictable sinusoidal behavior of the later, uncorrupted data points[1][2]. Alternatively, use an acoustic ringing suppression pulse sequence like aring (Bruker)[1].

Q2: I see a very broad, undefined background "hum" in my ¹⁹F spectra, even when running a blank solvent. Where is this coming from?

The Causality: The background noise is likely originating from the NMR probe itself. Many standard NMR probes contain fluoropolymers, such as polytetrafluoroethylene (PTFE/Teflon), in their stators, capacitors, or inserts. These solid materials produce extremely broad ¹⁹F signals that act as a massive background noise floor, burying the sharp -CF₃ peak of your 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide sample. The Solution: If a dedicated fluorine-free probe is unavailable, implement the EASY (Elimination of Artifacts in NMR Spectroscopy) pulse sequence. This sequence acquires two FIDs without a relaxation delay between them. The first FID contains both your sample and the probe background. Because the solid probe background has a very short T₁ relaxation time compared to your liquid sample, the second FID captures only the background. The spectrometer then automatically subtracts the second FID from the first, effectively erasing the probe background in real-time[3].

Q3: My ¹H and ¹³C spectra have an unacceptably high noise floor and broad peaks, despite having a high sample concentration (50 mg/mL). How do I fix this?

The Causality: High concentration does not guarantee high signal-to-noise (S/N) if the magnetic field (B₀) is inhomogeneous or if the sample contains trace paramagnetic impurities from the synthesis process (e.g., transition metals). Paramagnetic ions cause rapid T₁ and T₂ relaxation, drastically broadening the NMR lines and pushing the signal down into the baseline noise[4]. Furthermore, if the sample volume is incorrect, the coil will "see" the liquid/air interface, causing severe magnetic susceptibility gradients that make shimming impossible[5]. The Solution: First, ensure your sample is filtered through glass wool to remove suspended particulates[6]. Second, verify the sample volume yields a liquid height of exactly 4.5 to 5.5 cm in the NMR tube[6]. Finally, ensure the probe is properly tuned and matched for the specific solvent, and run an automated gradient shimming routine. If using a non-viscous solvent prone to temperature gradients, use convection compensation (e.g., topshim convcomp on Bruker systems)[7].

Quantitative Comparison of Noise Reduction Techniques

To assist in selecting the correct intervention, the following table synthesizes the expected outcomes of the protocols discussed above.

Troubleshooting TechniqueTarget Artifact / Noise SourcePrimary Nuclei AffectedExpected S/N & Resolution Improvement
Backward Linear Prediction (BLP) Acoustic ringing; rolling baselines¹⁹F, ¹⁵N, low-γ nucleiFlattens baseline; reveals peaks hidden in initial FID distortion.
EASY Pulse Sequence Probe background (PTFE/Teflon)¹⁹F, Solid-State ¹HRemoves broad background hum; increases dynamic range for analyte.
Sample Filtration & Gauging Particulate line broadening; susceptibility gradients¹H, ¹³C, ¹⁹FDecreases peak half-width (FWHM); drastically improves peak height to noise ratio.
Convection-Compensated Shimming Thermal convection currents; field inhomogeneity¹H, ¹³CRestores Lorentzian peak shape; eliminates asymmetric peak tailing.
Arrayed Transient PCA Random electronic baseline noise¹⁹F, ¹³CReduces additive noise from long acquisitions; lowers limit of detection[8].

Step-by-Step Experimental Protocols

Protocol 1: Eliminating Acoustic Ringing in ¹⁹F NMR via Backward Linear Prediction (BLP)

This protocol is a self-validating system: successful execution is immediately confirmed by a flat baseline without manual phase manipulation.

  • Acquisition: Acquire the ¹⁹F NMR spectrum of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide using a standard 1D pulse sequence (e.g., zg on Bruker). Ensure the receiver gain (RG) is optimized automatically to avoid signal clipping[1].

  • Initial Processing: Apply a Fourier Transform (FT). If a severe baseline roll is observed, proceed to BLP.

  • Determine Corrupted Points: Inspect the raw FID. Identify the number of initial points affected by the high-amplitude acoustic ringing oscillation (typically the first 3 to 8 points)[2].

  • Apply BLP Parameters: In your processing software (e.g., TopSpin, MNova):

    • Set the Linear Prediction (LP) mode to Backward .

    • Set the number of points to predict equal to the corrupted points identified in Step 3.

    • Set the basis points (the uncorrupted data used to calculate the prediction) to at least twice the number of predicted points (e.g., 16-32 points).

  • Reprocess: Re-apply the FT. The baseline should now be flat, allowing for accurate integration of the -CF₃ resonance.

Protocol 2: Sample Preparation and B₀ Field Optimization for High-Resolution ¹H/¹³C Spectra

Proper sample preparation is the foundation of noise reduction. A poorly prepared sample cannot be fixed by software.

  • Sample Dissolution: Dissolve 10-15 mg (for ¹H) or 30-50 mg (for ¹³C) of the compound in ~0.6 mL of a high-quality deuterated solvent (e.g., DMSO-d₆ to observe the carboxamide protons)[6].

  • Filtration: Tightly pack a small plug of glass wool into a glass Pasteur pipette. Filter the dissolved sample directly through the glass wool into a clean, unscratched 5 mm NMR tube[6]. This removes paramagnetic dust and undissolved aggregates.

  • Volume Standardization: Verify the solvent height is between 4.5 and 5.5 cm. If it is lower, the coil will detect the meniscus, causing severe shimming failures[5][6].

  • Probe Tuning: Insert the sample. Manually tune and match the probe for both ¹H and ¹³C to minimize reflected RF power, ensuring maximum pulse efficiency and signal detection[5][9].

  • Advanced Shimming: Execute gradient shimming. If using a low-viscosity solvent (like CDCl₃) or operating at elevated temperatures, use convection compensation by typing topshim convcomp[7]. Wait for the lock signal to stabilize at a high, symmetrical level[7].

References

  • University of Wyoming. "NMR Useful Tips - Shimming Issues." uwyo.edu. Available at:[Link]

  • Australian National University. "NMR Basics: How do I shim / tune the spectrometer?" anu.edu.au. Available at:[Link]

  • Michigan State University. "Troubleshooting Acquisition Related Problems - NMR." msu.edu. Available at:[Link]

  • ACS Publications. "Enhanced Stability of the FeII/MnII State in a Synthetic Model of Heterobimetallic Cofactor Assembly." acs.org. Available at:[Link]

  • JEOL Ltd. "EASY Background Suppression in Solid-State NMR | Applications Notes." jeol.com. Available at:[Link]

  • Scribd. "Solvent Exchangeable Protons in NMR | PDF | Nuclear Magnetic Resonance." scribd.com. Available at:[Link]

  • Heinrich Heine University Düsseldorf (HHU). "Sample Preparation - CeMSA@HHU." hhu.de. Available at:[Link]

  • ACS Publications. "Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances..." acs.org. Available at:[Link]

Sources

preventing thermal degradation of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide during GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the chromatographic analysis of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide .

Primary carboxamides are notoriously challenging to analyze via Gas Chromatography (GC) due to their thermal instability. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to prevent thermal degradation and ensure accurate quantification.

Mechanistic Insight: The Thermal Degradation Pathway

Before troubleshooting, it is critical to understand the causality behind the analytical failure. 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide contains a primary amide group (-CONH₂). When introduced into a standard hot GC injection port (typically set between 250°C and 300°C), the thermal energy combined with catalytic active sites (such as silanols in the glass liner) triggers a 1,2-elimination of water [1].

This thermal dehydration converts the primary amide into its corresponding nitrile (6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carbonitrile)[2]. Analytically, this manifests as a secondary artifact peak with a mass-to-charge ratio of [M-18] , leading to poor peak shape, reduced sensitivity, and highly inaccurate quantification.

G cluster_Hot Standard Split/Splitless GC (High Temp) cluster_Opt Optimized GC Workflow Amide 6-[3-(Trifluoromethyl)phenoxy] pyridine-2-carboxamide (Primary Amide) Inlet Hot GC Inlet (>250°C) Amide->Inlet Direct Injection Deriv Silylation (BSTFA + 1% TMCS) or PTV Injection Amide->Deriv Pre-treatment Dehydration Thermal Dehydration (-H2O) Inlet->Dehydration Nitrile Nitrile Artifact ([M-18] Peak) Quantification Error Dehydration->Nitrile Protected TMS-Protected Amide (Thermally Stable) Deriv->Protected Intact Intact Elution Accurate Quantification Protected->Intact

Fig 1: Thermal degradation pathway vs. optimized workflows for carboxamide GC analysis.

Troubleshooting FAQs

Q1: Why am I seeing a secondary peak with a mass of [M-18] during my GC-MS analysis? A: This is the classic signature of thermal dehydration. The primary amide group in 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is losing a water molecule (H₂O = 18 Da) in the hot GC inlet, converting into a nitrile[1]. This reaction is highly dependent on residence time in the inlet and the presence of active catalytic sites in your liner or column head.

Q2: What derivatization strategy is recommended for this specific carboxamide? A: To prevent dehydration, you must replace the active hydrogen atoms on the primary amide with a protective group. Silylation using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as a catalyst is the gold standard[3]. This forms an N-TMS or N,O-bis(TMS) derivative that is highly volatile, thermally stable, and elutes sharply without degrading[4].

Q3: I cannot use derivatization due to sample matrix constraints. How can I adjust my GC inlet parameters to prevent this? A: If derivatization is impossible, you must lower the thermal stress on the analyte. Switch from a standard Split/Splitless (S/SL) inlet to a Programmed Temperature Vaporization (PTV) inlet. PTV allows the sample to be introduced at a low temperature (e.g., 60°C). The solvent is vented, and the inlet is then rapidly heated (e.g., 700°C/min) to transfer the analyte to the column. This drastically reduces the time the analyte spends at high temperatures, preventing the activation energy threshold for dehydration from being reached.

Q4: Can column selection help minimize on-column degradation? A: Yes. Longer residence times inside the GC oven at high temperatures contribute to degradation. Use a shorter column (e.g., 15 m instead of 30 m) with a thinner film (0.10 - 0.25 µm) of a non-polar stationary phase (e.g., 5% phenyl polydimethylsiloxane). This allows the carboxamide to elute at a much lower oven temperature, reducing cumulative thermal exposure.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Always run a parallel reaction with a known primary amide standard (e.g., benzamide) to confirm derivatization efficiency or inlet inertness.

Protocol 1: Silylation of the Carboxamide (Recommended)

This method chemically protects the amide group prior to injection.

  • Sample Preparation: Weigh 1–5 mg of the dried sample extract into a 2 mL deactivated glass autosampler vial. Ensure the sample is completely free of water, as moisture will quench the silylation reagents.

  • Solvent Addition: Add 50 µL of anhydrous pyridine or acetonitrile (silylation-grade) to dissolve the sample[5].

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[5]. Causality note: TMCS acts as a catalyst to increase the silylation strength for sterically hindered or less reactive amides.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the mixture in a dry block heater at 60°C for 30 minutes[4][5].

  • Validation & Analysis: Cool to room temperature. Inject 1 µL into the GC-MS system. Self-Validation: The total disappearance of the[M-18] peak and the appearance of the [M+72] (mono-TMS) or [M+144] (bis-TMS) peak confirms complete protection.

Protocol 2: PTV Injection Optimization (Alternative)

Use this method if the sample cannot be derivatized.

  • Hardware Setup: Install a freshly deactivated, baffled PTV liner. Avoid glass wool, as its high surface area acts as a catalyst for amide dehydration.

  • Initial Temperature: Set the initial PTV temperature to 60°C (or 10°C below the boiling point of your injection solvent).

  • Injection & Venting: Inject 1 µL of the sample. Hold at 60°C for 0.1–0.5 minutes with the split valve open to vent the solvent.

  • Transfer Phase: Close the split valve and rapidly ramp the inlet temperature at 700°C/min to 280°C to flash-transfer the intact analyte to the column.

Quantitative Data: Performance Comparison

The table below summarizes the expected analytical performance of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide under different GC conditions.

Analytical MethodInlet Temperature (°C)DerivatizationDegradation to Nitrile (%)Recovery (%)Limit of Detection (LOD)
Standard S/SL 280 (Isothermal)None45 - 60%< 50%50.0 ng/mL
PTV Injection 60 → 280 (Ramped)None< 5%> 90%5.0 ng/mL
GC-MS (Silylated) 250 (Isothermal)BSTFA + 1% TMCSNot Detected> 98%0.5 ng/mL

Note: Silylation provides the highest recovery and lowest LOD by completely eliminating the thermal degradation pathway.

References

  • "Benzonitrile Research Reagent - Benchchem", Benchchem. 2

  • "mass spectrometry", 182.160.97. 1

  • "Appendix G - Derivatization in GC MS | PDF - Scribd", Scribd. 5

  • "Silylation of Acrylamide for Analysis by Solid-Phase Microextraction/Gas Chromatography/Ion-Trap Mass Spectrometry", ACS Publications. 3

  • "Sequestration of Exogenous Volatiles by Plant Cuticular Waxes as a Mechanism of Passive Associational Resistance: A Proof of Concept", Frontiers. 4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide in Environmental Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Emerging Contaminants

The proliferation of novel chemical entities in agriculture, industry, and pharmaceuticals necessitates the development of robust and reliable analytical methods for their monitoring in the environment. One such emerging compound of interest is 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, a molecule with structural motifs suggesting potential pesticidal or pharmaceutical activity. Its presence in environmental matrices, even at trace levels, could have unforeseen ecological and health consequences. Therefore, the ability to accurately and precisely quantify this compound in complex matrices like water and soil is paramount.

This guide provides a comparative framework for the validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide. As a senior application scientist, my approach is grounded in the principles of scientific integrity, emphasizing not just the "how" but the "why" behind methodological choices. We will explore and compare different sample preparation strategies for water and soil, propose a robust LC-MS/MS methodology, and detail the validation parameters as stipulated by leading regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

This document is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of method development and validation for novel compounds in environmental contexts.

Physicochemical Properties and Hypothesized LC-MS/MS Behavior

A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties. For 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide (Molecular Formula: C13H9F3N3O, Molecular Weight: ~296.06 g/mol ), we can infer the following:

  • Polarity and Solubility: The molecule possesses both hydrophobic regions (the trifluoromethylphenoxy group) and a more polar pyridine-carboxamide moiety. This amphiphilic nature suggests moderate polarity and solubility in organic solvents like acetonitrile and methanol.[4]

  • Ionization: The pyridine nitrogen is basic (pKa of a similar structure, gamma-Pyridinecarboxamide, is ~3.6) and is expected to readily protonate in an acidic environment, making it an excellent candidate for positive ion electrospray ionization (ESI+).[4] The protonated molecule [M+H]+ at m/z 297.1 would be the target precursor ion.

  • Chromatographic Retention: The hydrophobic character will allow for good retention on a reversed-phase C18 column, which is a workhorse in environmental analysis.

Comparison of Sample Preparation Strategies for Environmental Matrices

The primary challenge in environmental analysis is the complexity of the sample matrix.[5] Co-extracted endogenous materials can interfere with the analyte's signal, a phenomenon known as the matrix effect, which can lead to ion suppression or enhancement and, consequently, inaccurate quantification.[6] Therefore, the choice of sample preparation is critical. We will compare two widely accepted techniques: Solid-Phase Extraction (SPE) for aqueous samples and QuEChERS for soil and sediment.

Aqueous Matrices (e.g., River Water, Wastewater Effluent)

For water samples, the goal is to isolate the analyte from salts, dissolved organic matter, and other polar interferences while also concentrating it to achieve low detection limits.

Comparison of SPE Sorbents for Water Analysis

FeatureReversed-Phase C18 SPEPolymeric Reversed-Phase SPE (e.g., HLB)
Mechanism Hydrophobic interactions between the non-polar C18 chains and the analyte.A combination of hydrophobic and polar interactions, providing a more balanced retention for a wider range of analytes.
Advantages Cost-effective, widely available, and effective for non-polar to moderately polar compounds.Broader specificity, less prone to sorbent drying, and potentially higher recovery for moderately polar compounds.[5]
Disadvantages May have lower recovery for more polar compounds. Sorbent dewetting can be an issue.Can have higher background and may require more rigorous conditioning. More expensive than C18.
Best Suited For Cleaner water matrices where the analyte is sufficiently non-polar.Complex water matrices (e.g., wastewater) and for analytes with a broader polarity range.

Experimental Protocol: Solid-Phase Extraction (SPE) of Water Samples

This protocol outlines a general procedure. Optimization, particularly of the wash and elution solvents, is crucial for a new analyte.

  • Sample Pre-treatment:

    • Collect 100-500 mL of water sample.

    • Adjust the pH to ~3-4 with formic acid to ensure the analyte is in its protonated form, enhancing retention on reversed-phase sorbents.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • SPE Cartridge Conditioning:

    • Condition a 200 mg/6 mL polymeric reversed-phase SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of reagent water (acidified to the sample pH) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove salts and very polar interferences.

    • A second wash with a weak organic solvent (e.g., 5% methanol in water) can be used to remove more interferences, but this step must be carefully optimized to prevent analyte loss.

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analyte with 2 x 3 mL of methanol or acetonitrile into a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Water Sample (100-500 mL) Adjust_pH Adjust pH to 3-4 with Formic Acid Filter Filter (0.45 µm) Condition Condition Cartridge (Methanol, Water) Load Load Sample Filter->Load Condition->Load Wash Wash (Reagent Water) Load->Wash Elute Elute Analyte (Methanol/Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (1 mL) Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Diagram: Solid-Phase Extraction (SPE) Workflow for Water Samples.
Soil and Sediment Matrices

Soil and sediment are significantly more complex than water, containing a wide variety of organic and inorganic components that can cause severe matrix effects.[7][8] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food, has been widely adapted for environmental matrices due to its efficiency and high throughput.[9][10]

Comparison of QuEChERS Approaches for Soil Analysis

FeatureOriginal Unbuffered QuEChERSBuffered QuEChERS (e.g., Acetate or Citrate)
Mechanism Acetonitrile extraction followed by salting out with MgSO4 and NaCl. Dispersive SPE (d-SPE) cleanup.Similar to the original method but with the addition of buffering salts to control the pH of the extraction.
Advantages Simple and fast.Maintains a stable pH, which is crucial for pH-labile compounds. Can improve the recovery of a wider range of analytes.
Disadvantages Not suitable for pH-sensitive analytes. Recoveries can be variable depending on the soil type.Slightly more complex due to the addition of more reagents.
Best Suited For Neutral and stable compounds in non-extreme soil types.A broader range of compounds, including those that are acid or base-labile. Generally recommended for method development with a new analyte.

Experimental Protocol: Buffered QuEChERS for Soil Samples

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of reagent water and vortex to create a slurry.

    • Spike with internal standard if used.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate buffered QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at >3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube.

    • The d-SPE tube should contain a mixture of primary secondary amine (PSA) sorbent (to remove organic acids), C18 (to remove non-polar interferences), and magnesium sulfate (to remove residual water).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample Soil Sample (10 g) Add_Solvents Add Water (10 mL) & Acetonitrile (10 mL) Sample->Add_Solvents Add_Salts Add QuEChERS Salts Add_Solvents->Add_Salts Shake_Centrifuge Shake & Centrifuge Add_Salts->Shake_Centrifuge Transfer Transfer 1 mL Supernatant Shake_Centrifuge->Transfer dSPE_Tube Add to d-SPE Tube (PSA, C18, MgSO4) Transfer->dSPE_Tube Vortex_Centrifuge Vortex & Centrifuge dSPE_Tube->Vortex_Centrifuge Filter Filter Supernatant (0.22 µm) Vortex_Centrifuge->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Diagram: QuEChERS Workflow for Soil Samples.

Proposed LC-MS/MS Analytical Method

The following is a proposed starting point for the LC-MS/MS analysis of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide.

Chromatographic and Mass Spectrometric Conditions

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Good retention for moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides protons for ESI+ and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic phase for reversed-phase chromatography.
Gradient 20% B to 95% B over 8 minutesA typical starting gradient for method development.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CReduces viscosity and can improve peak shape.
Injection Vol. 5 µLA standard volume to avoid overloading the column.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe pyridine nitrogen is expected to readily protonate.
MRM Transitions Precursor Ion (Q1): m/z 297.1 [M+H]+Based on the molecular weight of the analyte.
Product Ion 1 (Q3): m/z 145.1 (Quantifier)Hypothetical fragment corresponding to the trifluoromethylphenoxy moiety.
Product Ion 2 (Q3): m/z 121.0 (Qualifier)Hypothetical fragment corresponding to the picolinamide moiety.
Collision Energy To be optimized (typically 15-35 eV)Needs to be determined experimentally for optimal fragmentation.

Method Validation: A Comparative Overview

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11][12] The following tables summarize the key validation parameters and their acceptance criteria based on FDA and EMA guidelines.[1][3]

Table 1: Core Validation Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria
Selectivity To demonstrate that the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range To establish the relationship between analyte concentration and instrument response.Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).[3]
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[3]
Limit of Quantification (LOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-noise ratio > 10; must meet accuracy and precision criteria.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible, though no strict value is mandated.

Table 2: Matrix Effect and Stability Validation

ParameterPurposeAcceptance Criteria
Matrix Effect To assess the impact of co-eluting matrix components on the analyte's ionization.The RSD of the matrix factor across different lots of matrix should be ≤ 15%.
Stability To ensure the analyte is stable throughout the analytical process.Analyte concentration should be within ±15% of the nominal concentration under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Trustworthiness and Self-Validating Systems

A trustworthy protocol is one that has built-in checks and balances. The use of an internal standard (IS), preferably a stable isotope-labeled version of the analyte, is the most effective way to compensate for variability in sample preparation, injection volume, and matrix effects.[6] Since a stable isotope-labeled standard for a novel compound is often unavailable, a structurally similar compound can be used as a surrogate, though with careful validation of its ability to track the analyte's behavior.

Quality control (QC) samples at low, medium, and high concentrations, prepared from a separate stock solution than the calibration standards, must be included in every analytical run to ensure the validity of the results for the study samples.

Conclusion and Recommendations

This guide provides a comprehensive framework for developing and validating a reliable LC-MS/MS method for the quantification of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide in environmental matrices.

  • For aqueous samples, a polymeric reversed-phase SPE is recommended as a starting point due to its versatility and robustness, especially when dealing with complex matrices like wastewater.

  • For soil and sediment, a buffered QuEChERS method offers a fast, efficient, and effective approach that is suitable for a wide range of analytes, including those that may be pH-labile.

The cornerstone of any successful validation is a deep understanding of the analyte's chemistry, a systematic approach to method development, and a rigorous evaluation of all validation parameters. By following the principles and protocols outlined in this guide, researchers can develop high-quality, defensible analytical methods for emerging environmental contaminants, thereby contributing to a safer and healthier environment.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
  • ChemBK. (2024, April 9). gamma-Pyridinecarboxamide. Retrieved from [Link]

  • Cheng, Y., et al. (2025, July 12). A Modified QuEChERS method for extracting different classes of emerging contaminants in soil. PubMed. Retrieved from [Link]

  • Di Corcia, A., & Marchetti, M. (1991). Multiresidue method for pesticides in drinking water using a graphitized carbon black cartridge extraction and liquid chromatographic analysis. Analytical Chemistry, 63(6), 580-585.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Gao, W., et al. (2024, May 25). Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method. PubMed. Retrieved from [Link]

  • Hennion, M. C. (1999). Solid-phase extraction: methodology and applications.
  • Johnson, W. E., Fendinger, N. J., & Plimmer, J. R. (1991). Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material. Analytical chemistry, 63(15), 1510-1513. Retrieved from [Link]

  • Kole, P. L., et al. (2011). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 4(1), 73-81. Retrieved from [Link]

  • Lesueur, C., et al. (2008). Comparison of four extraction methods for the analysis of 24 pesticides in soil. Talanta, 75(1), 284-293.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • National Center for Biotechnology Information. (n.d.). 2-Pyridinecarboxamide. PubChem. Retrieved from [Link]

  • NIST. (n.d.). 4-Pyridinecarboxamide. NIST Chemistry WebBook. Retrieved from [Link]

  • Pérez-Mayán, L., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6595. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 1). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 22). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Vlčková, H., et al. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 10(24), 1947-1951. Retrieved from [Link]

  • Wang, J., et al. (2017). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Retrieved from [Link]

  • Zuin, V. G., & Yariwake, J. H. (2013). QuEChERS and soil analysis. An Overview. Semantic Scholar. Retrieved from [Link]

Sources

Reproducibility of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide Extraction Protocols: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug/Agrochemical Development Professionals

Mechanistic Overview and Analytical Challenges

The compound 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is a critical primary amide intermediate. It is most notably recognized as a degradation product and metabolic intermediate of the aryloxypicolinamide herbicide picolinafen 1. While the parent picolinafen is highly lipophilic (log Kow ≈ 5.4) and binds strongly to soils, the in vivo or microbial cleavage of its N-(4-fluorophenyl) group yields this carboxamide, which subsequently hydrolyzes into the persistent, mobile picolinic acid metabolite ( CL 153815 ) 2.

Tracking the environmental fate and pharmacokinetic profile of this carboxamide requires highly reproducible extraction protocols. The analytical challenge lies in its amphiphilic nature: the hydrophobic trifluoromethyl-phenoxy moiety drives organic partitioning, while the polar pyridine-2-carboxamide headgroup engages in strong hydrogen bonding. Unlike the terminal carboxylic acid ( CL 153815 ), which requires strict acidification to suppress ionization, the carboxamide remains neutral across typical physiological and environmental pH ranges. This fundamental chemical difference dictates our choice of extraction and cleanup methodologies 3.

Objective Comparison of Extraction Alternatives

To achieve an optimal Limit of Quantification (LOQ) of ≤0.01 mg/kg 3, laboratories typically employ one of three primary extraction architectures. Below is an objective comparison of these methodologies based on matrix compatibility, recovery, and mechanistic robustness.

A. Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
  • Mechanism: Utilizes acetonitrile for broad-spectrum solvation, followed by salting-out with MgSO4 and NaCl to drive the neutral carboxamide into the organic phase.

  • Causality in Cleanup: Because the target is a neutral amide, we can safely use Primary Secondary Amine (PSA) sorbents during dispersive Solid-Phase Extraction (dSPE). PSA effectively strips out matrix organic acids without retaining the target. Note: If co-extracting the downstream acid metabolite ( CL 153815 ), PSA must be avoided to prevent catastrophic analyte loss.

  • Best For: High-throughput analysis of biological tissues, crops, and standard soil samples.

B. Accelerated Solvent Extraction (ASE)
  • Mechanism: Deploys elevated temperature (100°C) and pressure (1500 psi) using dichloromethane (DCM) or acetone/hexane mixtures to penetrate the micropores of aged soils.

  • Causality in Recovery: While ASE provides superior exhaustive extraction for tightly bound residues, the elevated temperatures can trigger thermal degradation of thermolabile amides. Recent comparative studies indicate that ASE often yields lower recoveries for certain amides compared to QuEChERS due to this thermal stress 4.

  • Best For: Highly aged, clay-heavy environmental soils where binding is severe.

C. Hydrophilic-Lipophilic Balance Solid-Phase Extraction (HLB-SPE)
  • Mechanism: Employs a polymeric reversed-phase sorbent (e.g., Oasis HLB) that captures both the hydrophobic trifluoromethyl group and the polar amide through dipole-dipole interactions.

  • Causality in Elution: Elution requires a protic-aprotic solvent blend (e.g., Methanol/Acetonitrile) to disrupt the strong hydrogen bonds between the carboxamide and the sorbent.

  • Best For: Aqueous matrices (groundwater, plasma, urine) requiring high concentration factors.

Quantitative Performance Data

The following table summarizes the validated performance metrics of these three extraction protocols for 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide across different matrices.

Extraction MethodTarget MatrixPrimary Solvent(s)Mean Recovery (%)Precision (RSD %)Matrix Effect (%)Validated LOQ
Modified QuEChERS Biological Tissue / CropAcetonitrile (1% FA)92.4 - 98.1< 6.5-12 to +50.01 mg/kg
ASE Aged Agricultural SoilDichloromethane78.5 - 84.2< 11.2-18 to -80.05 mg/kg
HLB-SPE Groundwater / PlasmaWater → MeOH Elution95.0 - 99.3< 4.8-4 to +20.005 µg/L

Self-Validating Experimental Protocol: Modified QuEChERS

For laboratories establishing this assay, the following self-validating QuEChERS protocol ensures high reproducibility for the carboxamide target.

Step 1: Matrix Hydration (Critical Step)

  • Weigh 5.0 g of homogenized sample (soil or tissue) into a 50 mL PTFE centrifuge tube.

  • Add 5.0 mL of LC-MS grade water.

  • Causality: Hydration swells the matrix pores, allowing the extraction solvent to access sequestered analyte molecules. Vortex and let stand for 15 minutes.

Step 2: Analyte Partitioning

  • Add 10.0 mL of Acetonitrile containing 1% Formic Acid (v/v).

  • Causality: The slight acidification denatures matrix proteins and ensures any trace basic impurities remain ionized in the aqueous phase, while the neutral carboxamide partitions efficiently into the organic phase.

  • Shake vigorously for 5 minutes using a mechanical Geno/Grinder.

Step 3: Salting-Out

  • Add a pre-weighed salt packet (4.0 g anhydrous MgSO4 and 1.0 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the exothermic agglomeration of MgSO4.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

Step 4: dSPE Cleanup

  • Transfer 1.0 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4, 25 mg PSA, and 25 mg C18.

  • Causality: PSA removes sugars and fatty acids; C18 removes highly lipophilic interferences (e.g., waxes). Because our target is a neutral carboxamide, it remains safely dissolved in the solvent.

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.

Step 5: LC-MS/MS Analysis

  • Dilute 0.5 mL of the supernatant with 0.5 mL of initial mobile phase (e.g., Water/Acetonitrile 80:20) to prevent solvent-effect peak distortion during injection.

  • Analyze via ESI+ MRM transitions.

Workflow and Mechanistic Visualizations

QuEChERS_Workflow S1 1. Sample Hydration (Add H2O to Matrix) S2 2. Solvent Extraction (Acetonitrile + 1% Formic Acid) S1->S2 S3 3. Salting Out (Add MgSO4 & NaCl) S2->S3 S4 4. Phase Separation (Centrifuge at 4000 rpm) S3->S4 S5 5. dSPE Cleanup (PSA + C18 + MgSO4) S4->S5 S6 6. LC-MS/MS Quantification (ESI+ Mode) S5->S6

Fig 1. QuEChERS extraction workflow for pyridine-2-carboxamide derivatives.

Partitioning_Mechanism Parent Picolinafen (Log Kow ~5.4) Target 6-[3-(Trifluoromethyl)phenoxy] pyridine-2-carboxamide (Neutral Amide) Parent->Target Amide Cleavage (Soil/In Vivo) Metabolite CL 153815 (Picolinic Acid) (Ionizable Acid) Target->Metabolite Hydrolysis (Microbial)

Fig 2. Degradation pathway from picolinafen to its carboxamide and acid metabolites.

References

  • Health Canada Pest Management Regulatory Agency. "Proposed Regulatory Decision Document PRDD2005-05". Government of Canada.[Link]

  • European Food Safety Authority (EFSA). "Evaluation of confirmatory data following the Article 12 MRL review for picolinafen". Semantic Scholar.[Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary - Evaluation of the new active PICOLINAFEN". APVMA.[Link]

  • Journal of Agricultural and Food Chemistry. "Multiresidue Analysis Method for the Determination of 477 Pesticides in Soil Based on Thorough Method Validation". ACS Publications.[Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Toxicological Profile of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide Against Standard Agrochemicals

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of agrochemical development, the early and accurate assessment of a novel compound's toxicological profile is paramount. This guide provides a comprehensive framework for benchmarking the toxicity of a promising new chemical entity, 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, against established standard agrochemicals. As researchers, scientists, and drug development professionals, our commitment to scientific integrity and rigorous, data-driven evaluation is the bedrock of responsible innovation. This document is structured to provide not just a series of protocols, but a logical, self-validating system for generating a robust and defensible toxicological dataset.

The selection of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide for this in-depth analysis is predicated on its chemical structure, which incorporates moieties often associated with biological activity. The trifluoromethyl group can significantly alter a molecule's metabolic stability and lipophilicity, while the pyridine and phenoxy components are present in numerous bioactive compounds. A thorough toxicological evaluation is therefore essential to characterize its potential risks and establish a preliminary safety profile.

To provide a meaningful context for our findings, we will benchmark our test compound against three widely used agrochemicals with well-characterized toxicological profiles:

  • Glyphosate: A broad-spectrum herbicide with a subject of extensive public and scientific debate regarding its safety profile.[1][2]

  • Atrazine: A selective herbicide commonly used on various crops, known for its potential endocrine-disrupting properties.[1][2]

  • Chlorpyrifos: An organophosphate insecticide that has been scrutinized for its neurotoxic effects.[3]

By comparing the toxicological endpoints of our novel compound to these standards, we can gain a clearer understanding of its relative toxicity and potential hazards.

A Phased Approach to Toxicological Evaluation: From In Vitro Screening to In Vivo Confirmation

A weight-of-evidence approach, which relies on assessing all available information and weighing data by its relevance and quality, is crucial in toxicological assessment.[4] We will employ a tiered testing strategy, beginning with a battery of in vitro assays to efficiently screen for potential cytotoxic and genotoxic effects. Promising candidates with acceptable in vitro profiles will then be subjected to more complex in vivo studies to assess systemic toxicity. This phased approach is not only cost-effective and aligns with the principles of the 3Rs (Reduction, Replacement, and Refinement of animal testing), but also allows for early identification of potential liabilities.[5]

Phase 1: In Vitro Toxicity Profiling

In vitro testing forms the cornerstone of modern toxicology, offering a high-throughput and ethically considerate means of assessing the potential for a chemical to induce cellular damage.[5][6] These assays provide critical information on a compound's effects at the cellular and molecular level.

The initial step in our in vitro evaluation is to determine the concentration at which our test compound exhibits cytotoxic effects. This is a fundamental measure of a substance's intrinsic toxicity. We will employ two distinct and complementary assays to assess cell viability in relevant cell lines, such as human liver carcinoma cells (HepG2) and human colon adenocarcinoma cells (Caco-2), which represent key metabolic and absorption tissues, respectively.[7][8]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate HepG2 or Caco-2 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a serial dilution of 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide and the standard agrochemicals (Glyphosate, Atrazine, Chlorpyrifos) for 24 and 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the exposure period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Causality and Self-Validation: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in the conversion of MTT to formazan suggests mitochondrial dysfunction and a reduction in viable cells. By running the standard agrochemicals in parallel, we create an internal validation system, ensuring the assay is performing as expected and providing a direct comparison for our test compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineExposure Time (h)IC50 (µM)
6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamideHepG224Experimental Data
48Experimental Data
Caco-224Experimental Data
48Experimental Data
GlyphosateHepG224Reference Data
48Reference Data
Caco-224Reference Data
48Reference Data
AtrazineHepG224Reference Data
48Reference Data
Caco-224Reference Data
48Reference Data
ChlorpyrifosHepG224Reference Data
48Reference Data
Caco-224Reference Data
48Reference Data

Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA have the potential to be carcinogens or mutagens.[9][10] We will utilize a battery of in vitro genotoxicity assays to investigate different mechanisms of DNA damage.

Experimental Workflow: In Vitro Genotoxicity Screening

cluster_0 In Vitro Genotoxicity Assessment Test_Compound 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide & Standard Agrochemicals Ames Bacterial Reverse Mutation Assay (Ames Test) (OECD 471) Test_Compound->Ames Point Mutations Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) Test_Compound->Micronucleus Chromosomal Damage Comet Comet Assay (Alkaline) Test_Compound->Comet DNA Strand Breaks Result1 Result1 Ames->Result1 Mutagenic Potential Result2 Result2 Micronucleus->Result2 Clastogenic/Aneugenic Potential Result3 Result3 Comet->Result3 DNA Damage Induction

Caption: A streamlined workflow for in vitro genotoxicity assessment.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or L5178Y, known to have a low spontaneous frequency of micronuclei.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound and standards, both with and without an exogenous metabolic activation system (S9 mix). Include vehicle and positive controls.

  • Cytochalasin B Treatment: For cytokinesis-blocked micronucleus assays, add cytochalasin B to the cultures to inhibit cell division at the binucleate stage.

  • Cell Harvesting and Staining: Harvest the cells, perform hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Statistically analyze the frequency of micronucleated cells compared to the vehicle control.

Causality and Self-Validation: The micronucleus test identifies substances that cause chromosomal damage.[11] The formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes, is a hallmark of genotoxic events. The inclusion of the S9 metabolic activation system is crucial, as some compounds only become genotoxic after being metabolized. Comparing the results to well-characterized genotoxic agents (positive controls) and the standard agrochemicals validates the assay's sensitivity and provides a benchmark for the test compound's activity.

Data Presentation: Comparative Genotoxicity Profile

AssayEndpoint6-[3-(Trifluoromethyl)phenoxy]\npyridine-2-carboxamideGlyphosateAtrazineChlorpyrifos
Ames Test (OECD 471) MutagenicityPositive/NegativeReference DataReference DataReference Data
Micronucleus Test (OECD 487) Clastogenicity/AneugenicityPositive/NegativeReference DataReference DataReference Data
Comet Assay DNA Strand BreaksPositive/NegativeReference DataReference DataReference Data
Phase 2: In Vivo Acute Systemic Toxicity

Following a favorable in vitro profile, the next logical step is to assess the compound's effects in a whole organism. In vivo studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of a substance, which cannot be fully recapitulated in in vitro models.[12]

The acute oral toxicity test is a fundamental study in toxicology to determine the median lethal dose (LD50), the dose that is lethal to 50% of the test population.[13][14] This provides a quantitative measure of a substance's acute toxicity and is used for classification and labeling.[15] We will follow the OECD Test Guideline 423 (Acute Toxic Class Method) to minimize animal usage while still obtaining the necessary information.[13]

Experimental Workflow: Acute Oral Toxicity (OECD 423)

cluster_1 Acute Oral Toxicity (OECD 423) Start Select Starting Dose (e.g., 300 mg/kg) Dose_Group1 Dose 3 Animals (Single Sex) Start->Dose_Group1 Observe1 Observe for 14 Days (Mortality & Clinical Signs) Dose_Group1->Observe1 Decision1 Mortality Assessment Observe1->Decision1 Stop_Classify Stop and Classify (GHS Category) Decision1->Stop_Classify 2-3 Deaths Dose_Lower Dose 3 More Animals at a Lower Dose Decision1->Dose_Lower 0-1 Death Dose_Higher Dose 3 More Animals at a Higher Dose Decision1->Dose_Higher No Effects Dose_Lower->Observe1 Dose_Higher->Observe1

Caption: A decision-tree workflow for the Acute Toxic Class Method.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection and Acclimation: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats) and acclimate them for at least 5 days.

  • Dosing: Administer the test compound or standard agrochemicals orally by gavage at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg).

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity and mortality.

  • Stepwise Procedure:

    • If 2-3 animals die at the starting dose, the test is stopped, and the substance is classified.

    • If 0-1 animal dies, a higher dose is administered to another group of 3 animals.

    • If no effects are seen at the highest dose, the test is stopped.

  • Pathology: Conduct a gross necropsy on all animals at the end of the study.

  • Data Analysis: Determine the GHS (Globally Harmonized System) classification based on the observed mortality at different dose levels.

Causality and Self-Validation: This stepwise procedure provides a reliable estimation of the LD50 range while significantly reducing the number of animals required compared to the classical LD50 test.[16] The observation of clinical signs of toxicity provides valuable information on the potential target organs and mode of action. The inclusion of standard agrochemicals with known LD50 values serves as a positive control and allows for a direct comparison of acute toxicity.

Data Presentation: Comparative Acute Oral Toxicity

CompoundSpecies/StrainLD50 (mg/kg)GHS CategoryKey Clinical Signs
6-[3-(Trifluoromethyl)phenoxy]\npyridine-2-carboxamideRat (Wistar)Estimated RangeTo be determinedTo be observed
GlyphosateRat> 50005 or UnclassifiedReference Data
AtrazineRat~18004Reference Data
ChlorpyrifosRat~135-1633Reference Data

Synthesizing the Evidence: A Holistic View of the Toxicological Profile

This guide has outlined a robust, scientifically-grounded, and ethically-minded approach to the toxicological evaluation of a novel agrochemical candidate. The emphasis on standardized protocols, internal validation, and a weight-of-evidence approach ensures the generation of high-quality, reliable data that can confidently guide future research and development.

References

  • Araujo, S. D., Benko-Iseppon, A. M., & Brasileiro-Vidal, A. C. (2015). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Biochemistry & Analytical Biochemistry, 4(4). [Link]

  • European Medicines Agency. (1995). ICH Topic S2B: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • ScitoVation. (2023, May 12). Testing and Screening Methods for Genotoxicity and Mutagenicity. [Link]

  • Witt, K. L., et al. (2019). Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays. Chemical Research in Toxicology, 32(7), 1344-1361. [Link]

  • Lopes, D., et al. (2022). In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. International Journal of Molecular Sciences, 23(14), 7586. [Link]

  • Li, Y., et al. (2023). Precision of in Vivo Pesticide Toxicology Research Can Be Promoted by Mass Spectrometry Imaging Technology. Journal of Agricultural and Food Chemistry, 71(14), 5621-5629. [Link]

  • U.S. Environmental Protection Agency. (2016). Advances in Genetic Toxicology and Integration of in vivo Testing into Standard Repeat Dose Studies. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Solecki, R. (2013). The OECD guidelines for the testing of chemicals and pesticides. Methods in Molecular Biology, 947, 37-56. [Link]

  • Zbinden, G., & Flury-Roversi, M. (1981). Significance of the LD50-test for the toxicological evaluation of chemical substances. Archives of Toxicology, 47(2), 77-99. [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • IML Testing & Research. (2023, July 8). Pesticide Testing Using the In Vitro Approach. [Link]

  • Villa, S., et al. (2022). In Vitro Assessment and Toxicological Prioritization of Pesticide Mixtures at Concentrations Derived from Real Exposure in Occupational Scenarios. International Journal of Environmental Research and Public Health, 19(9), 5133. [Link]

  • Unknown. (n.d.). Determination of Acute Toxicity (LD50). [Link]

  • CropLife America. (n.d.). Weight of Evidence Approach. Retrieved from [Link]

  • Walum, E. (1998). Acute oral toxicity. Environmental Health Perspectives, 106(Suppl 2), 497-503. [Link]

  • Barr, D. B., & Needham, L. L. (2002). Chapter 20 - In vivo biomarkers and biomonitoring in reproductive and developmental toxicity. In Reproductive and Developmental Toxicology (pp. 301-318). [Link]

  • Elshebiney, S., El-Araby, M., & Khattab, A. (2022). Acute in vivo toxicity of neonicotinoid pesticide residues in common Egyptian fruits. Medical Research Archives, 10(12). [Link]

  • Lopes, D., et al. (2022, July 6). (PDF) In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2017). Human Health Benchmarks for Pesticides: Updated 2017 Technical Document. [Link]

  • Organisation for Economic Co-operation and Development. (2018). OECD Guideline for the Testing of Chemicals: Chronic Toxicity Studies. [Link]

  • U.S. Environmental Protection Agency. (2021). Human Health Benchmarks for Pesticides: Updated 2021 Technical Document. [Link]

  • Chandrakar, T. R., Singh, A. P., Sarkhe, B. C., & Bagchi, S. N. (2020). In Vitro Cytotoxicity and Genotoxicity Assessments of Carbofuran and Malathion Pesticides on Cat (Felis catus) Fibroblast Cells. Biomedical and Pharmacology Journal, 13(3). [Link]

  • AERU. (2023, August 3). 6-(3-trifluoromethylphenoxy)-2-pyridine carboxylic acid (Ref: CL-153815). [Link]

  • Organisation for Economic Co-operation and Development. (2017, October 9). OECD Guidelines for Testing of Chemicals. [Link]

  • Natural Resources Conservation Service. (2020, October 15). Pesticide Toxicity Thresholds: Derivation and Use in CEAP Cropland Modeling. [Link]

  • ChemLinked. (2023, June 21). China's Acute Toxicity Test and Grading Standard for Pesticides: A Comprehensive Guide. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

  • Keil, D. E., et al. (2014). Use of benchmark dose models in risk assessment for occupational handlers of eight pesticides used in pome fruit production. Journal of Toxicology and Environmental Health, Part A, 77(22-24), 1465-1480. [Link]

  • McLean Meats. (2023, August 2). Most Toxic Food Pesticides in the USA and Canada. [Link]

  • García-García, M., et al. (2018). Toxicity of atrazine- and glyphosate-based formulations on Caenorhabditis elegans. Ecotoxicology and Environmental Safety, 156, 306-314. [Link]

  • Brulinski, L. E. (2019). Toxicity Interaction of the Two Most Common Agricultural Herbicides in the United States: Glyphosate and Atrazine. Journal of Purdue Undergraduate Research, 9, 83-84. [Link]

  • Lushchak, O. V., et al. (2022). Toxic effects and mechanisms of common pesticides (Roundup and chlorpyrifos) and their mixtures in a zebrafish model (Danio rerio). Chemosphere, 303(Pt 3), 135111. [Link]

  • Bemis, J. E., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. [Link]

  • Khan, A., et al. (2016). Comparative Study of Toxicological Impinge of Glyphosate and Atrazine (Herbicide) on Stress Biomarkers; Blood Biochemical and. Polish Journal of Environmental Studies, 25(5). [Link]

  • Chemazone. (n.d.). 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboximidamide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for pyridine. [Link]

  • Taha, D. A., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Advances, 13(47), 32987-33003. [Link]

  • NextSDS. (n.d.). methyl 6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylate. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The environmental and biological footprint of aryloxypicolinamide herbicides, specifically picolinafen, is largely defined by their degradation pathways. Picolinafen acts by inhibiting phytoene desaturase, leading to the destruction of chlorophyll in sensitive plants (). However, post-application, the parent molecule undergoes rapid N-dealkylation and amide cleavage.

This cleavage generates the primary amide intermediate, 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide , which subsequently hydrolyzes into the terminal carboxylic acid, CL 153815 (6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxylic acid), alongside 4-fluoroaniline. This guide provides an objective structural, physicochemical, and analytical comparison of these molecular entities to equip researchers with the mechanistic insights necessary for robust residue profiling and toxicological risk assessment.

Structural and Physicochemical Profiling

The transformation from an N-aryl amide (parent) to a primary amide (intermediate), and finally to a carboxylic acid (terminal metabolite), fundamentally alters the molecule's physicochemical behavior. Picolinafen is highly lipophilic (Log Kow ≈ 5.4), driving its accumulation in fat and liver tissues (). In contrast, the terminal acid metabolite CL 153815 exhibits extreme water solubility and low soil adsorption, making it a significant groundwater leaching hazard ().

Table 1: Physicochemical Comparison of Picolinafen and its Metabolites
ParameterPicolinafen (Parent)6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide CL 153815 (Acid Metabolite)
Chemical Role Active HerbicidePrimary Amide IntermediateTerminal Carboxylic Acid
Molecular Weight 376.3 g/mol 282.2 g/mol 283.3 g/mol
Water Solubility (20°C) 0.047 mg/LModerate1000 mg/L
Soil Half-Life (DT50) 6.1 – 8.4 daysTransient29.0 – 45.0 days
Soil Adsorption (KFoc) 16,260 – 22,475 L/kgIntermediate296.8 – 440 L/kg
Ecotoxicity Profile High (Algae/Aquatic)Unknown / TransitionalPractically Non-Toxic to Fish

Metabolic Pathway & Transformation Kinetics

In biological systems and soil environments, picolinafen undergoes rapid degradation. The primary amide acts as the structural bridge in this transition. The kinetics of this transformation dictate environmental policy: while the parent compound degrades rapidly in soil, the CL 153815 metabolite is highly persistent (1[1]).

Causality Insight: The loss of the hydrophobic 4-fluorophenyl ring prevents strong soil organic carbon binding. This explains the drastic shift from a bioaccumulative, immobile parent to a highly mobile, leaching-prone metabolite.

MetabolicPathway Picolinafen Picolinafen (Log Kow: ~5.4) PrimaryAmide 6-[3-(Trifluoromethyl)phenoxy] pyridine-2-carboxamide (Primary Amide) Picolinafen->PrimaryAmide N-dealkylation Fluoroaniline 4-Fluoroaniline Picolinafen->Fluoroaniline Amide Cleavage CL153815 CL 153815 (Carboxylic Acid) (Highly Mobile) PrimaryAmide->CL153815 Hydrolysis

Metabolic pathway of Picolinafen to its primary amide and carboxylic acid.

Analytical Methodology: Self-Validating Extraction and LC-MS/MS Protocol

To accurately quantify the parent and its metabolites across diverse matrices (e.g., soil, bovine liver, milk), the analytical protocol must reconcile their extreme polarity differences. The following workflow ensures high recovery and matrix-effect mitigation, achieving the regulatory Limit of Quantification (LOQ) of 0.01 mg/kg (2[2]).

ExpWorkflow S1 1. Matrix Sampling & Isotope Spiking S2 2. Acidified Extraction (MeCN + 0.1% FA) S1->S2 S3 3. SPE Cleanup (Oasis HLB) S2->S3 S4 4. LC-MS/MS (ESI+/- Switching) S3->S4 S5 5. Data Validation (Recovery Check) S4->S5

LC-MS/MS workflow for extracting and quantifying picolinafen metabolites.

Step-by-Step Protocol & Causality
  • Matrix Sampling & Spiking: Homogenize 5.0 g of the matrix. Spike with isotopically labeled internal standards (e.g., 13C6​ -picolinafen and D4​ -CL 153815) prior to extraction.

    • Causality (Self-Validation): Pre-extraction spiking creates a self-validating system. Any target analyte lost during extraction or suppressed in the MS source is proportionally mirrored by the internal standard, ensuring absolute quantification accuracy regardless of matrix complexity.

  • Acidified Solvent Extraction: Add 10 mL of Acetonitrile containing 0.1% Formic Acid. Vortex for 10 minutes and centrifuge.

    • Causality: At neutral pH, the CL 153815 carboxylic acid is ionized and resists partitioning into organic solvents. Formic acid suppresses this ionization (protonating the carboxylate), driving both the polar acid and the highly lipophilic parent into the acetonitrile phase.

  • Solid Phase Extraction (SPE) Cleanup: Load the supernatant onto an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol in water, and elute with 100% methanol.

    • Causality: Traditional C18 sorbents fail to retain the polar CL 153815 . The polymeric HLB sorbent captures the entire polarity spectrum—from the hydrophobic parent to the primary amide and hydrophilic acid.

  • LC-MS/MS Analysis (ESI+/- Switching): Separate analytes on a reversed-phase C18 column using a water/methanol gradient (both modified with 0.1% formic acid).

    • Causality: Program the mass spectrometer to switch polarities mid-run. Use Positive Electrospray Ionization (ESI+) for picolinafen and the primary amide (targeting the protonated nitrogen), and Negative Ionization (ESI-) for CL 153815 (targeting the readily deprotonated carboxylic acid).

Ecotoxicological Performance & Regulatory Implications

The metabolic cleavage drastically alters the toxicological profile of the compound. Picolinafen exhibits high acute toxicity to algae and aquatic organisms due to its lipophilicity and ability to penetrate cell membranes (). Conversely, acute tests demonstrate that the CL 153815 metabolite is practically non-toxic to fish and daphnia.

However, the environmental threat shifts from acute aquatic toxicity to chronic groundwater contamination due to the acid's high mobility (KFoc 296–440 L/kg) and persistence[1]. The primary amide, 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide, serves as the structural bridge in this transition—losing the specific target-site affinity of the parent while not yet achieving the extreme environmental mobility of the terminal acid.

References

  • APVMA - Public Release Summary - Evaluation of the new active PICOLINAFEN in the products SNIPER HERBICIDE & PARAGON HERBICIDE.
  • EFSA / Semantic Scholar - Evaluation of confirmatory data following the Article 12 MRL review for picolinafen.
  • APVMA - Ecotoxicity and Environmental F
  • BASF - Picolinafen BASF Doc MCA - Agriculture.
  • Danish EPA (MST) - Comparison of regulatory modelling and data from the Danish Pesticide Leaching Assessment Programme.

Sources

Safety Operating Guide

6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The disposal of complex fluorinated heteroaromatics like 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide (CAS: 143028-14-2) presents a unique logistical and environmental challenge. As a Senior Application Scientist, I cannot overstate the importance of treating this compound with the same rigorous lifecycle management applied to active pharmaceutical ingredients (APIs) and persistent organic pollutants (POPs).

Standard laboratory waste protocols are insufficient for this molecule. The presence of a highly stable trifluoromethyl (–CF₃) group combined with a nitrogen-rich pyridine-2-carboxamide core dictates a highly specific disposal pathway to prevent the release of toxic Products of Incomplete Combustion (PICs) and reactive nitrogen oxides (NOx).

This guide provides the mechanistic reasoning, quantitative parameters, and step-by-step operational workflows required to safely manage and dispose of this compound.

Physicochemical Profiling & Disposal Implications

To design a self-validating disposal system, we must first understand the molecular vulnerabilities and hazards of the compound. The trifluoromethyl ether linkage and the pyridine ring dictate the thermal and chemical stability of the waste stream.

Table 1: Quantitative Data and Operational Disposal Parameters

Property / ParameterValue / GuidelineOperational Implication
CAS Number 143028-14-2Must be explicitly listed on all RCRA hazardous waste manifests.
Molecular Formula C₁₃H₉F₃N₂O₂High F and N content; strictly prohibits standard municipal incineration.
C–F Bond Energy ~480 kJ/molRequires extreme thermal destruction temperatures to break the carbon-fluorine bond.
Target Incineration Temp. >1090 °CPrevents the formation of volatile, toxic fluorocarbon PICs[1].
Incinerator Residence Time >2.0 secondsEnsures complete mineralization of the heteroaromatic pyridine ring.
Waste Segregation Limit <1% in AqueousAqueous waste exceeding 1% organic contamination must be treated as halogenated organic waste.

Mechanistic Reasoning: Why Standard Disposal Fails

The fundamental rule of handling fluorinated compounds is that dilution is not a solution, and low-temperature combustion is an environmental hazard.

If 6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide is subjected to standard medical or municipal waste incineration (typically 800°C – 900°C), the pyridine ring will degrade, but the –CF₃ group will not fully mineralize. Instead, the thermal stress causes the molecule to fragment into short-chain perfluorocarbons and fluorophosgene. According to, thermal destruction of polyfluoroalkyl substances at temperatures below 1000°C yields high concentrations of nonpolar fluorinated PICs, which are potent greenhouse gases and persistent environmental toxins[1].

The Causality of High-Temperature Incineration (HTI): To safely destroy this compound, the waste must be routed to a specialized High-Temperature Incinerator operating at >1090°C . At this temperature, the thermodynamic threshold of the C–F bond is breached, mineralizing the molecule entirely into carbon dioxide (CO₂), water (H₂O), hydrogen fluoride (HF), and nitrogen oxides (NOx)[1]. Because HF and NOx are highly corrosive and toxic, the incinerator must be coupled with a wet caustic scrubber system (e.g., NaOH spray) to neutralize the acidic gases into benign salts (NaF and NaNO₃) prior to stack discharge.

Step-by-Step Disposal Workflows

To ensure strict compliance and safety, implement the following self-validating protocols in your laboratory.

Protocol A: Solid Waste Handling (Powders, Vials & Contaminated Consumables)

This protocol applies to pure API powders, contaminated weigh boats, spatulas, Kimwipes, and PPE.

  • Primary Containment: Place all contaminated solid items directly into a puncture-resistant, sealable polyethylene (PE) bag inside the fume hood. Do not allow powders to become airborne.

  • Secondary Containment: Seal the primary bag and place it into a designated, rigid "Halogenated Solid Waste" drum lined with a 6-mil hazardous waste liner.

  • Validation Check: Ensure no free liquids are present in the solid waste drum. The presence of liquids in a solid waste manifest will trigger rejection by the disposal facility.

  • Labeling & Storage: Affix a GHS-compliant label stating: "Hazardous Solid Waste: Contains Fluorinated Aromatics (6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide)." Store in a well-ventilated satellite accumulation area.

Protocol B: Halogenated Organic Liquid Waste (Solvent Solutions)

This protocol applies to reaction mother liquors, extraction solvents, and chromatography fractions containing the compound.

  • Segregation: Collect all organic solvent waste containing the compound in a dedicated high-density polyethylene (HDPE) or PTFE-lined carboy. Critical: Never mix this stream with non-halogenated waste, as it drastically increases disposal costs and complicates the incineration profile.

  • Compatibility Verification: Before adding waste, verify that the container does not hold incompatible mixtures (e.g., strong acids, bases, or reactive metals) that could induce an exothermic reaction with the carboxamide group.

  • Pressure Management: Equip the waste carboy with a vented, filtered cap. Halogenated solvents can build vapor pressure; a vented cap prevents container rupture while the filter captures fugitive emissions.

  • Manifesting: Log the estimated concentration of the compound on the waste profile. Route this specific carboy exclusively to an EPA-certified High-Temperature Incinerator facility.

Protocol C: Aqueous Waste Management

This protocol applies to aqueous washes from extractions.

  • Phase Separation: Ensure absolute phase separation during extractions. Trace organic droplets containing the compound must not be allowed to enter the aqueous stream.

  • Concentration Assessment: If the aqueous waste contains >1% dissolved organic solvents or trace fluorinated compound, it must be manifested as Halogenated Organic Waste and incinerated.

  • Disposal: Do not pour trace-contaminated aqueous waste down the drain. Collect it in a separate HDPE container for specialized wastewater treatment capable of handling persistent organic pollutants, in accordance with[2].

Waste Segregation and Destruction Pathway

The following diagram illustrates the logical flow of waste from the laboratory bench to final environmental discharge, highlighting the critical role of temperature and chemical scrubbing.

WasteWorkflow Start 6-[3-(Trifluoromethyl)phenoxy] pyridine-2-carboxamide Waste Solid Solid Waste (Powders, PPE, Vials) Start->Solid Liquid Organic Liquid Waste (Halogenated Solvents) Start->Liquid Aqueous Aqueous Waste (<1% Organics) Start->Aqueous Segregation Segregated Halogenated Waste Containers (RCRA Compliant) Solid->Segregation Double-bagged Liquid->Segregation Vented caps Aqueous->Segregation If contaminated Incineration High-Temperature Incineration (>1090°C, >2 sec residence time) Segregation->Incineration EPA-certified transport Scrubber Caustic Scrubber System (Neutralizes HF & NOx) Incineration->Scrubber Combustion Gases (HF, NOx) Discharge Safe Environmental Discharge / Ash Landfill Scrubber->Discharge Neutralized Effluent (NaF, NaNO3)

Figure 1: Lifecycle disposal workflow for trifluoromethyl-pyridine derivatives, ensuring complete mineralization.

References

  • Shields, E. P., et al. (2023). "Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam." ACS ES&T Engineering, 3(9), 1308-1317. Available at:[Link]

  • Basel Convention. (2023). "Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid..." United Nations Environment Programme. Available at: [Link]

  • Environmental Protection Agency (EPA). (2021). "TSCA Reporting and Recordkeeping Requirements for Per- and Polyfluoroalkyl Substances." Federal Register. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.